5-bromo-N-butyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXDELRBUTLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407248 | |
| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-18-0 | |
| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Elucidating the Mechanism of Action of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Abstract
Introduction and Hypothesis Generation
The therapeutic potential of any novel compound is contingent on a thorough understanding of its molecular target(s) and its effect on cellular pathways. For 5-bromo-N-butyl-2-methoxybenzenesulfonamide, no public data exists regarding its biological activity. However, its chemical architecture provides a strong foundation for forming testable hypotheses.
The primary structural alert is the benzenesulfonamide group. This moiety is the cornerstone of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[4][5][6][7] CAs are a family of metalloenzymes crucial in processes like pH regulation, CO2 transport, and biosynthesis.[4] Specific isoforms are implicated in various pathologies; for instance, CA IX and XII are tumor-associated proteins that enable cancer cell survival in hypoxic environments, making them prime oncology targets.[4][6][8][9] Other isoforms, such as hCA II and hCA VII, are involved in neurological functions, and their inhibition is a therapeutic strategy for epilepsy.[5]
Therefore, our primary hypothesis is that this compound acts as an inhibitor of one or more human carbonic anhydrase isoforms.
Secondary hypotheses, while less probable, remain plausible. The broader sulfonamide class has been associated with other target families, including receptor tyrosine kinases (RTKs) and enzymes in microbial metabolic pathways.[][11][12] Thus, a comprehensive investigation must remain open to identifying targets beyond CAs.
The logical workflow for this investigation is visualized below.
Caption: Overall workflow for mechanism of action elucidation.
Phase 1: Unbiased Target Identification and In Situ Validation
The initial phase is designed to identify the direct molecular binding partners of the compound from the complex cellular proteome and to confirm this engagement in a physiological context.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a robust technique to isolate and identify proteins that physically interact with a small molecule.[13][14][15][16] The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[13][15]
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position should be chosen to minimize disruption of putative binding interactions.
-
Immobilization: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated Sepharose beads. A control matrix should be prepared by deactivating the beads without the compound.
-
Lysate Preparation: Culture a relevant human cell line (e.g., a cancer cell line known to overexpress CA IX, like MDA-MB-231) and prepare a native cell lysate under non-denaturing conditions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and the control beads in parallel.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. A competitive elution using an excess of the free, non-immobilized this compound is ideal as it enriches for specific interactors.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the compound lane but absent in the control lane. Identify the proteins using tryptic digestion followed by LC-MS/MS analysis.[16][17]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound engages its target within the complex and crowded environment of an intact cell.[18][19][20][21] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][20]
-
Cell Treatment: Treat intact cells (e.g., MDA-MB-231) with either the vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein (identified from AC-MS, e.g., CA IX) remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in a cellular context.[20][22]
Phase 2: Mechanistic Characterization of Target Interaction
Assuming Phase 1 identifies and validates a specific carbonic anhydrase isoform as the primary target, this phase aims to quantify the inhibitory potency and determine the mode of inhibition.
Enzyme Inhibition Kinetics
Steady-state enzyme kinetics are used to characterize the interaction between an inhibitor and its target enzyme.[23][24][25] These assays measure the rate of the enzymatic reaction under various substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Kᵢ).[23][26]
-
Assay Principle: A common method for CA activity is an esterase assay using 4-nitrophenyl acetate (4-NPA) as a substrate. The CA-catalyzed hydrolysis of 4-NPA produces the chromophoric 4-nitrophenolate, which can be monitored spectrophotometrically.
-
Reagents:
-
Purified recombinant human carbonic anhydrase (e.g., hCA IX).
-
Substrate: 4-Nitrophenyl Acetate (4-NPA).
-
Inhibitor: this compound, serially diluted.
-
Assay Buffer (e.g., Tris-SO₄, pH 7.6).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the inhibitor. Incubate for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate (4-NPA).
-
Measure the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment with multiple fixed concentrations of both the inhibitor and the substrate.
-
Analyze the data using Lineweaver-Burk or other linearized plots to determine the inhibition constant (Kᵢ) and the mode of inhibition.[25][27]
-
Caption: Competitive inhibition of Carbonic Anhydrase.
Data Presentation: Summary of Mechanistic Data
The quantitative results from these experiments should be summarized for clarity.
| Parameter | Value | Method | Target |
| IC₅₀ | [e.g., 50 nM] | 4-NPA Hydrolysis Assay | hCA IX |
| Kᵢ | [e.g., 25 nM] | Lineweaver-Burk Analysis | hCA IX |
| Inhibition Mode | [e.g., Competitive] | Lineweaver-Burk Analysis | hCA IX |
| CETSA ΔTₘ | [e.g., +5.2 °C] | Western Blot | hCA IX (in situ) |
Phase 3: Cellular Pathway and Functional Analysis
Confirming target engagement and quantifying inhibition is crucial, but understanding the downstream consequences on cellular signaling is the ultimate goal.[28] Reporter gene assays are an excellent tool for this purpose, as they can measure the activity of specific transcription factors or signaling pathways.[29][30][31][32][33]
Given that CA IX is involved in regulating intracellular and extracellular pH in response to hypoxia, a relevant pathway to investigate is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.
-
Assay Principle: Use a cell line stably transfected with a reporter construct. The construct contains a promoter with multiple hypoxia-response elements (HREs) driving the expression of a reporter gene, such as luciferase.[31] Activation of the HIF-1α pathway leads to the production of luciferase, which can be quantified by its luminescence.
-
Cell Culture and Treatment:
-
Culture the HIF-1α reporter cell line under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.
-
Treat the cells with varying concentrations of this compound under both conditions.
-
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to cell viability (e.g., using a parallel MTT assay). Compare the reporter activity in treated versus untreated cells under hypoxic conditions. A dose-dependent decrease in luciferase signal would indicate that the compound inhibits the HIF-1α signaling pathway, likely as a downstream consequence of CA IX inhibition.
Caption: Hypothesized pathway of action in hypoxic cancer cells.
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to determine the mechanism of action for this compound. By progressing from unbiased target discovery to precise enzymatic characterization and functional cellular analysis, this framework provides a clear path to understanding the compound's biological role. The strong precedent for benzenesulfonamides as carbonic anhydrase inhibitors provides a compelling primary hypothesis, and the proposed experiments are designed to test this hypothesis definitively while remaining open to discovering novel activities. The successful execution of this plan will provide the critical mechanistic insights required for any future translational development.
References
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- Broad Institute. (n.d.).
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.
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5-bromo-N-butyl-2-methoxybenzenesulfonamide: A Technical Guide to Putative Biological Activity and Research Protocols
Foreword: Navigating the Uncharted Territory of a Novel Benzenesulfonamide
To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide to understanding the potential biological landscape of 5-bromo-N-butyl-2-methoxybenzenesulfonamide. As of this writing, publicly available data on the specific biological activities of this molecule are scarce. Therefore, this guide adopts a predictive and proactive approach. We will leverage established knowledge of the versatile benzenesulfonamide scaffold and the influence of its substituents to postulate a range of plausible biological activities for this compound.
This is not merely a theoretical exercise. We provide a comprehensive, actionable framework for the empirical validation of these hypotheses. The experimental protocols detailed herein are designed to be robust and self-validating, reflecting the rigorous standards of contemporary drug discovery. Our objective is to equip you with the scientific rationale and practical methodologies to unlock the therapeutic potential of this compound.
Deconstructing the Molecule: Structure-Activity Relationship (SAR) Insights
The structure of this compound offers several clues to its potential biological roles. The benzenesulfonamide core is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The specific substitutions on this core are critical determinants of its biological activity.
-
The Benzenesulfonamide Moiety (-SO₂NH-): This functional group is a key zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[3][4][5] Its electronic properties, influenced by the substituents on the benzene ring, play a significant role in the potency of inhibition.[6]
-
5-Bromo Substitution: The presence of a halogen, such as bromine, on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, bromo-substitutions have been associated with potent cytotoxic and antimicrobial activities in related sulfonamide series.[7][8]
-
2-Methoxy Substitution: A methoxy group at the ortho position can influence the conformation of the molecule and its interaction with target proteins. In some benzenesulfonamide series, methoxy substitutions have been linked to potent tubulin polymerization inhibition and anticancer activity.[7][8][9]
-
N-Butyl Group: The alkyl substituent on the sulfonamide nitrogen can modulate the compound's solubility, pharmacokinetic properties, and binding affinity to target enzymes. The size and nature of this group are critical for isoform-specific inhibition of enzymes like carbonic anhydrases.[4][10]
Based on these structural features, we can hypothesize that this compound may exhibit anticancer, antimicrobial, and/or anti-inflammatory properties. The subsequent sections of this guide will outline the experimental workflows to investigate these possibilities.
Putative Biological Activity I: Anticancer Potential
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: carbonic anhydrase inhibition and tubulin polymerization inhibition.
Carbonic Anhydrase Inhibition
Tumor cells often overexpress carbonic anhydrase isoforms, particularly CA IX and CA XII, to regulate pH in the hypoxic tumor microenvironment, facilitating their survival and proliferation.[1][11] The inhibition of these isoforms is a validated strategy for cancer therapy. The sulfonamide moiety of this compound makes it a prime candidate for a carbonic anhydrase inhibitor.
Caption: Workflow for evaluating carbonic anhydrase inhibitory activity.
-
Objective: To determine the inhibitory potency (Ki) of this compound against purified human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII).
-
Materials:
-
Purified hCA II, hCA IX, and hCA XII enzymes.
-
This compound (test compound).
-
Acetazolamide (standard CA inhibitor).
-
HEPES buffer (20 mM, pH 7.4).
-
Phenol red (0.2 mM) as a pH indicator.
-
CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the spectrophotometer, rapidly mix a solution containing the CA isoenzyme and varying concentrations of the test compound with a CO₂-saturated buffer containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator at 557 nm over time to determine the initial rate of the CO₂ hydration reaction.
-
Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Data Analysis: Compare the Ki values for the different CA isoforms to determine the selectivity of the compound.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division. Agents that disrupt microtubule dynamics are potent anticancer drugs. Several benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[12][13][14] The presence of methoxy and bromo substitutions in our target molecule is consistent with features found in some known tubulin inhibitors.[8]
Caption: Workflow for evaluating tubulin polymerization inhibitory activity.
-
Objective: To determine if this compound inhibits the polymerization of purified tubulin.
-
Materials:
-
Purified bovine brain tubulin.
-
GTP.
-
General tubulin buffer (e.g., PEM buffer).
-
This compound (test compound).
-
Colchicine or paclitaxel (positive controls).
-
Spectrophotometer with temperature control.
-
-
Procedure:
-
Pre-incubate varying concentrations of the test compound with tubulin on ice.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
-
Data Analysis: Compare the inhibitory activity of the test compound to known tubulin inhibitors.
Putative Biological Activity II: Antimicrobial Potential
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[15] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms. The structural features of this compound warrant an investigation into its antimicrobial properties.
Caption: Workflow for antimicrobial activity screening.
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
This compound (test compound).
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole).
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no drug) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Data Analysis: The MIC value provides a quantitative measure of the compound's potency against each microorganism.
Putative Biological Activity III: Anti-inflammatory Properties
Benzenesulfonamide derivatives have been reported to possess anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.[16][17][18] An initial assessment of the anti-inflammatory potential of this compound is therefore warranted.
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An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Foreword: The Benzenesulfonamide Scaffold as a Foundation for Novel Therapeutics
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity. Its versatile chemical properties, including its role as a hydrogen bond donor and acceptor and its ability to engage in various non-covalent interactions, have led to the development of numerous blockbuster drugs across diverse therapeutic areas, from antimicrobials to anticancer agents. The specific compound of interest, 5-bromo-N-butyl-2-methoxybenzenesulfonamide, combines this proven scaffold with a unique substitution pattern—a bromine atom, a methoxy group, and an N-butyl substituent—that suggests a distinct pharmacological profile. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising, yet underexplored, molecule.
Part 1: Deconstructing the Molecule: Rationale for Target Exploration
The chemical architecture of this compound provides critical clues to its potential biological activities. The lipophilic N-butyl group can facilitate membrane permeability and hydrophobic interactions within protein binding pockets. The 2-methoxy substituent can influence conformation and participate in hydrogen bonding, while the 5-bromo atom can form halogen bonds, a type of interaction increasingly recognized for its importance in ligand-protein binding.
Based on a comprehensive review of existing literature for structurally related benzenesulfonamide derivatives, several high-priority target classes emerge as starting points for our investigation.
Table 1: Prioritized Potential Target Classes for this compound
| Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area | Key References |
| Tubulin | Numerous benzenesulfonamide derivatives, particularly those with methoxy and bromo substitutions, have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1][2][3] | Oncology | [1][2][3] |
| Protein Kinases | The sulfonamide scaffold is a common feature in various kinase inhibitors. Analogs have demonstrated activity against receptor tyrosine kinases like TrkA and serine/threonine kinases such as PI3K/mTOR.[4][5][6] | Oncology, Inflammatory Diseases | [4][5][6] |
| Cholinesterases | Certain benzenesulfonamide-containing hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] | Neurodegenerative Diseases (e.g., Alzheimer's) | [7] |
| Androgen Receptor | N-butylbenzenesulfonamide has been identified as having antiandrogenic activity.[8][9] | Oncology (Prostate Cancer), Endocrinology | [8][9] |
| Microbial Enzymes | The sulfonamide core is classic in antibacterial agents. Novel derivatives continue to be explored for activity against drug-resistant microbes, targeting enzymes like DprE1 in Mycobacterium tuberculosis.[10][11][12] | Infectious Diseases | [10][11][12] |
Part 2: A Multi-pronged Approach to Target Identification and Validation
A robust target identification strategy should be hypothesis-driven yet open to serendipitous discoveries. We will employ a parallel workflow of computational (in-silico) and experimental (in-vitro) approaches to efficiently narrow down the most promising therapeutic targets.
Diagram 1: Integrated Target Identification Workflow
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An In-Depth Technical Guide to 5-bromo-N-butyl-2-methoxybenzenesulfonamide (CAS: 871269-18-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-N-butyl-2-methoxybenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds to offer insights into its synthesis, potential biological activities, and mechanism of action.
Introduction: The Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The sulfonamide group (-SO₂NH-) can serve as a bioisostere for a carboxylic acid or an amide, offering improved metabolic stability and pharmacokinetic properties. Furthermore, it can act as a zinc-binding group, crucial for the inhibition of metalloenzymes. The aromatic ring and its substituents, along with the N-substituent, play a critical role in dictating the compound's specificity and potency towards various biological targets.
This compound incorporates several key structural features: a bromine atom, a methoxy group, and an N-butyl substituent. These modifications to the basic benzenesulfonamide scaffold are expected to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is anticipated to follow the classical method for sulfonamide formation: the reaction of a sulfonyl chloride with an amine.[1] In this case, the key precursors are 5-bromo-2-methoxybenzenesulfonyl chloride and n-butylamine.
Synthetic Workflow:
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"5-bromo-N-butyl-2-methoxybenzenesulfonamide" structure-activity relationship (SAR) studies
An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on the novel chemical entity, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rigid templates to offer a logical, field-proven approach to systematically dissecting a molecule to optimize its biological activity. The methodologies outlined herein are grounded in established scientific principles, ensuring a self-validating and robust research program.
Introduction: The Rationale for SAR on the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including enzyme inhibition and anticancer effects.[1][2] The specific compound, this compound[3][4][5], presents a unique combination of substituents that warrants a thorough investigation to unlock its therapeutic potential.
-
The Core Scaffold: Substituted benzenesulfonamides are known to interact with a variety of biological targets, such as carbonic anhydrases and protein kinases.[2][6]
-
Key Substituents: The molecule features a bromine atom, a methoxy group, and an N-butyl chain. Each of these groups offers a vector for chemical modification to probe the key interactions with a biological target, influencing potency, selectivity, and pharmacokinetic properties.
A systematic SAR study is the cornerstone of transforming a promising hit compound into a viable drug candidate.[7] It allows for the rational design of new analogs, moving beyond serendipity to a data-driven optimization process. This guide will lay out a comprehensive strategy for exploring the chemical space around this core structure.
Strategic Dissection of the Pharmacophore: A Roadmap for Analog Design
The foundation of a successful SAR campaign is the systematic modification of the lead compound. We will dissect this compound into three primary regions for exploration. The causality behind this approach is to isolate the effect of each component on biological activity, thereby building a coherent model of interaction.
Caption: Logical dissection of the lead compound for systematic SAR exploration.
Region A: The Aromatic Core and Its Substituents
The substituted phenyl ring is critical for orienting the other functional groups and forming key interactions within a binding pocket.
-
The 5-Bromo Substituent: Halogens are frequently used in drug design to modulate lipophilicity and engage in specific interactions like halogen bonding.[8][9] The strength of this interaction is known to increase with the size of the halogen (Cl < Br < I).[10][11]
-
Experimental Rationale: Synthesizing analogs where the bromine is replaced with fluorine, chlorine, or iodine will determine the optimal halogen for activity. Removing the halogen or replacing it with a non-halogen group (e.g., methyl) will establish its necessity. This systematic "halogen scan" is a classic and highly effective medicinal chemistry strategy.[12][13]
-
-
The 2-Methoxy Group: The ortho-methoxy group can significantly influence the conformation of the sulfonamide linker through steric hindrance and can act as a hydrogen bond acceptor.[14] Its non-lipophilic nature is advantageous for maintaining favorable physicochemical properties.[14]
-
Experimental Rationale: To understand its role, analogs should be prepared where the methoxy group is moved to the meta (3-) and para (4-) positions. Additionally, exploring larger alkoxy groups (e.g., ethoxy) or its complete removal will define its contribution to binding and activity.
-
Region B: The Sulfonamide Linker
The sulfonamide group itself is often a key pharmacophoric element, frequently acting as a zinc-binding moiety in metalloenzymes or as a hydrogen bond donor/acceptor.[2][15]
-
Experimental Rationale: The necessity of the sulfonamide should be confirmed. Bioisosteric replacement—substituting the functional group with another that retains similar biological properties—is a powerful tool for improving pharmacokinetics or exploring alternative binding modes.[16][17] Potential bioisosteres for a sulfonamide include N-acylsulfonamides or tetrazoles, which can mimic its acidic and hydrogen-bonding characteristics.[18][19]
Region C: The N-Alkyl Group
The N-butyl group is a flexible, lipophilic chain likely interacting with a hydrophobic region of the target protein.
-
Experimental Rationale: The dimensions of this hydrophobic pocket can be mapped by systematically altering the N-alkyl substituent.
-
Chain Length: Synthesize a homologous series (N-methyl, N-ethyl, N-propyl, N-pentyl) to find the optimal length for pocket occupancy.
-
Branching: Introduce steric bulk (e.g., N-isobutyl, N-sec-butyl, N-tert-butyl[20]) to probe the pocket's shape and tolerance for substitution near the sulfonamide nitrogen.
-
Cyclization/Aromatization: Replace the butyl group with cyclic (cyclobutyl, cyclohexyl) or aromatic (phenyl, benzyl) moieties to explore different, potentially more rigid, binding conformations.
-
Experimental & Computational Workflow: A Self-Validating System
A robust SAR study integrates chemical synthesis, biological testing, and computational modeling into a feedback loop that drives lead optimization.[7]
Caption: A cyclical workflow integrating synthesis, screening, and modeling for SAR.
Chemical Synthesis of Analogs
A convergent and reliable synthetic route is essential for generating the required analogs efficiently.
-
Starting Material: Begin with commercially available 5-bromo-2-methoxybenzenesulfonyl chloride.
-
Reaction Setup: Dissolve the sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Amine Addition: Slowly add the desired primary or secondary amine (e.g., propylamine, cyclobutylamine, aniline) (1.1 eq) to the cooled reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the final sulfonamide analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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"5-bromo-N-butyl-2-methoxybenzenesulfonamide" as a tubulin polymerization inhibitor
An In-Depth Technical Guide to 5-bromo-N-butyl-2-methoxybenzenesulfonamide as a Tubulin Polymerization Inhibitor
Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground
Microtubules are fundamental components of the eukaryotic cytoskeleton, dynamic polymers formed from α- and β-tubulin heterodimers.[1] These intricate filaments are crucial for a host of cellular functions, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2] The inherent dynamism of microtubules, characterized by rapid phases of polymerization and depolymerization, is essential for their function. This dynamism makes tubulin a highly validated and successful target for anticancer drug development.[[“]] By disrupting microtubule assembly, small molecules can arrest the cell cycle, typically in the G2/M phase, and trigger apoptosis, leading to cancer cell death.[4] While classic agents like the taxanes (stabilizers) and vinca alkaloids (destabilizers) are clinical mainstays, their efficacy can be limited by issues such as neurotoxicity and the development of multidrug resistance (MDR), often mediated by P-glycoprotein efflux pumps.[2][5]
This has spurred the search for novel tubulin inhibitors with different binding modes and properties. The sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding a promising class of microtubule-destabilizing agents.[[“]][5] Many of these compounds target the colchicine binding site on β-tubulin, a distinct pocket from the taxane and vinca sites.[4][6] Agents that bind the colchicine site are often less susceptible to MDR, making them an attractive alternative for developing next-generation cancer therapeutics.[2][5] This guide focuses on a representative molecule from this class, This compound , exploring its mechanism, experimental validation, and therapeutic potential.
Compound Profile: this compound
This compound belongs to a family of aryl sulfonamides that have demonstrated potent cytotoxic activity against various human tumor cell lines.[7][8] The strategic placement of methoxy and bromo substituents on the benzenesulfonamide core is a key feature in optimizing the antiproliferative effects of this compound class.
| Property | Value | Source |
| Molecular Formula | C11H16BrNO3S | [9] |
| Molecular Weight | 322.2 g/mol | [9] |
| CAS Number | 871269-18-0 | [9] |
| Purity | ≥98% | [9][10] |
While a specific synthesis for this exact molecule is not detailed in the available literature, a general and robust synthetic route for N-alkyl-benzenesulfonamides involves the reaction of the corresponding sulfonyl chloride (5-bromo-2-methoxybenzenesulfonyl chloride) with the appropriate amine (n-butylamine) in the presence of a base. Related synthetic procedures for similar sulfonamides have been well-documented.[11]
Mechanism of Action: Disrupting the Microtubule Assembly Line
The primary mechanism of action for this compound is the inhibition of tubulin polymerization. Based on extensive molecular modeling and structure-activity relationship (SAR) studies of analogous sulfonamides, it is proposed to bind to the colchicine site, a hydrophobic pocket located at the interface between α- and β-tubulin.[4][7]
Binding at this site introduces a steric hindrance that prevents the tubulin dimer from undergoing the necessary conformational change from a curved to a straight structure, which is a prerequisite for its incorporation into a growing microtubule lattice.[7] This disruption shifts the cellular equilibrium away from microtubule polymers and towards free tubulin dimers, leading to a net depolymerization of the microtubule network.
The downstream cellular consequences are profound:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, causing cells to arrest in the G2/M phase of the cell cycle.[4]
-
Apoptosis Induction: Prolonged mitotic arrest activates cellular checkpoints that ultimately trigger programmed cell death, or apoptosis.[5]
Caption: Proposed mechanism of action for this compound.
Experimental Validation: Protocols and Data
The characterization of a tubulin polymerization inhibitor requires a suite of in vitro and cell-based assays to confirm its mechanism and quantify its biological activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method offers high sensitivity and is suitable for high-throughput screening.[1]
Principle: A fluorescent reporter molecule is included in the reaction, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity that is proportional to the microtubule mass.[1]
Detailed Protocol:
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): Prepare a 1x solution containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA.
-
Tubulin Reaction Mix: On ice, prepare a mix containing purified tubulin (e.g., bovine brain tubulin, >99% pure) at a final concentration of 2 mg/mL in GTB.[1] Supplement with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye according to the manufacturer's instructions.[1] Keep on ice until use.
-
Compound & Control Preparation: Prepare 10x stock solutions of the test compound (this compound) in GTB or a buffer containing a minimal amount of DMSO. Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a known stabilizer (e.g., 100 µM Paclitaxel) as positive and negative controls, respectively.[1] A vehicle control (buffer with DMSO) is essential.
-
-
Assay Procedure:
-
Pre-warm a 96-well, black, clear-bottom microplate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells in duplicate or triplicate.[1]
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[1] Pipette carefully to avoid bubbles.
-
Immediately place the plate into a microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter dye) every 30-60 seconds for 60-90 minutes.[12]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Key parameters to analyze include: the maximum polymerization rate (Vmax), the final polymer mass (plateau fluorescence), and the lag time before polymerization begins.
-
Inhibitors like this compound are expected to decrease both the Vmax and the final polymer mass in a dose-dependent manner.
-
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Cell-Based Assays & Representative Data
While specific data for this compound is proprietary, data from closely related methoxy- and bromo-substituted benzenesulfonamides demonstrate potent, sub-micromolar cytotoxicity against a range of human cancer cell lines.[7][8]
Representative Cytotoxicity (IC₅₀ Values in µM):
| Cell Line | Cancer Type | Compound 23 | Compound 25 | Doxorubicin (Control) |
| MCF7 | Breast Adenocarcinoma | 0.08 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |
| HeLa | Cervical Carcinoma | 0.11 ± 0.01 | 0.09 ± 0.01 | 0.06 ± 0.01 |
| HT-29 | Colon Adenocarcinoma | 0.14 ± 0.02 | 0.10 ± 0.01 | 0.09 ± 0.01 |
*Data is representative of highly potent 4-brominated 2,5-dimethoxyaniline-based sulfonamides from a related study for illustrative purposes.[7]
Key Supporting Assays:
-
Immunofluorescence Microscopy: Cells treated with the compound are fixed, permeabilized, and stained with an anti-tubulin antibody. Visualization via fluorescence microscopy reveals a dose-dependent disruption of the organized microtubule network, confirming the on-target effect in a cellular context.[4]
-
Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. A significant accumulation of cells in the G2/M phase provides quantitative evidence of mitotic arrest.[4]
-
Apoptosis Assay: Flow cytometry analysis of cells stained with Annexin V and a viability dye can confirm that the G2/M arrest is followed by the induction of apoptosis.[5]
Conclusion and Future Directions
This compound represents a promising scaffold within the broader class of sulfonamide-based tubulin polymerization inhibitors. Its proposed mechanism of action—binding to the colchicine site to destabilize microtubules—offers a key strategic advantage, namely the potential to circumvent common multidrug resistance pathways that plague many clinically used antimitotics.[2][5] The potent, sub-micromolar cytotoxicity demonstrated by closely related analogs underscores the therapeutic potential of this chemical series.[7]
Future research should focus on a comprehensive preclinical evaluation, including:
-
In vivo efficacy studies in relevant xenograft models of human cancer.
-
Pharmacokinetic and toxicological profiling to assess drug-like properties and safety.
-
Advanced SAR studies to further optimize potency, solubility, and metabolic stability.
-
High-resolution co-crystal structural analysis to definitively confirm binding at the colchicine site and guide rational drug design.
The continued exploration of sulfonamide-based tubulin inhibitors holds significant promise for the development of more effective and durable cancer therapies.
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Kamal, A., et al. (2005). Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Evaluation of 5-bromo-N-butyl-2-methoxybenzenesulfonamide in Cancer Cell Line Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound, 5-bromo-N-butyl-2-methoxybenzenesulfonamide, for its potential as an anticancer agent. While direct studies on this specific molecule are not yet prevalent in published literature, this document leverages established knowledge of the broader sulfonamide class of compounds to propose a robust, scientifically-grounded workflow for its characterization.[1]
Introduction: The Sulfonamide Scaffold in Oncology
The sulfonamide functional group represents a "privileged scaffold" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] In oncology, numerous sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms of action. These include, but are not limited to, the disruption of microtubule assembly, inhibition of key signaling kinases like VEGFR-2, cell cycle arrest, and the induction of apoptosis.[1][2][3]
This compound (PubChem CID: 4984510) is a small molecule whose potential in cancer therapy remains to be elucidated.[4] Its structure, featuring a substituted benzene ring, a sulfonamide linker, and a butyl group, suggests possible interactions with hydrophobic pockets in various biological targets. This guide outlines the essential experimental steps to systematically investigate its anticancer properties.
Hypothesized Mechanisms of Action
Based on the activities of structurally related sulfonamides, we can postulate several potential mechanisms through which this compound may exert cytotoxic effects on cancer cells.
Disruption of Microtubule Dynamics
A significant number of benzenesulfonamide derivatives have been shown to target the colchicine binding site on β-tubulin.[5][6][7] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. The resulting mitotic arrest can subsequently trigger apoptosis.[5][6][7]
Caption: Hypothesized pathway for microtubule disruption.
Kinase Inhibition (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Several novel sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By blocking the ATP-binding site of the kinase, these compounds can halt downstream signaling pathways responsible for endothelial cell proliferation and migration.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow for Preclinical Evaluation
A systematic, multi-faceted approach is required to characterize the anticancer potential of this compound.
Caption: Overall experimental workflow for compound evaluation.
Part 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A stock solution in DMSO is typically used, with the final DMSO concentration in the wells kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
The results of the cytotoxicity screening should be summarized in a table for clear comparison across different cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT-116 | Colon Carcinoma | 8.9 |
| HeLa | Cervical Cancer | 3.1 |
| A549 | Lung Carcinoma | 12.5 |
| K562 | Leukemia | 6.7 |
Part 2: Elucidating the Mechanism of Action
Once cytotoxic activity is confirmed, the next phase is to investigate how the compound kills cancer cells.
A. Cell Cycle Analysis by Flow Cytometry
This experiment determines if the compound arrests cell cycle progression at a specific phase (e.g., G2/M), which is a hallmark of antimitotic agents.[5][6]
Protocol: Propidium Iodide (PI) Staining
-
Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase would suggest interference with mitosis.[3]
B. Apoptosis Induction Assays
These assays confirm that the observed cytotoxicity is due to programmed cell death.
Protocol 1: Annexin V/PI Staining
-
Treatment: Treat cells as described for cell cycle analysis for a relevant time point (e.g., 48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analysis: Incubate for 15 minutes in the dark and analyze immediately by flow cytometry. An increase in Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) indicates the induction of apoptosis.[9]
Protocol 2: Western Blot for Apoptotic Markers
This provides molecular evidence of apoptosis by examining key proteins in the apoptotic cascade.[10]
-
Cell Lysis: Treat cells with the compound, harvest, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins such as Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Use an antibody against GAPDH or β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.[8] An increase in the cleaved (active) forms of Caspase-3 and PARP, and an increased Bax/Bcl-2 ratio, would confirm the induction of apoptosis via the intrinsic pathway.[11]
C. Target Validation and Signaling Pathway Analysis
Based on the hypothesized mechanisms, Western blotting can be used to probe the effect of the compound on specific intracellular targets.
-
To test for microtubule disruption: Probe for changes in the expression or post-translational modifications of α-tubulin and β-tubulin.
-
To test for kinase inhibition: Examine the phosphorylation status of the target kinase and its downstream effectors. For example, to investigate VEGFR-2 inhibition, one would probe for phosphorylated VEGFR-2 (p-VEGFR-2) and phosphorylated Akt (p-Akt). A decrease in the phosphorylated forms upon treatment would suggest inhibition of the pathway.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound as a potential anticancer agent. The proposed workflow, from broad cytotoxicity screening to specific mechanistic assays, allows for a comprehensive and logical evaluation. Positive and compelling results from these in vitro studies would justify advancing the compound to more complex models, including 3D cell cultures, in vivo animal studies for efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and eventual lead optimization to improve potency and drug-like properties. The sulfonamide scaffold continues to be a promising area for the development of novel cancer therapeutics, and a systematic approach is paramount to unlocking its full potential.
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Unveiling the Antimicrobial Potential of 5-bromo-N-butyl-2-methoxybenzenesulfonamide: A Technical Guide for Preclinical Evaluation
Foreword: The Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Benzenesulfonamide derivatives have long been a cornerstone of medicinal chemistry, with the sulfonamide functional group being a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The core mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is absent in humans, providing a selective target for antimicrobial action.
This guide focuses on a specific, yet under-investigated molecule: 5-bromo-N-butyl-2-methoxybenzenesulfonamide . The structural features of this compound—a halogenated benzene ring, a methoxy group, and an N-alkyl substitution—present a compelling case for its evaluation as a potential antimicrobial agent. Halogenation can enhance lipophilicity and membrane permeability, while the N-alkyl chain length can modulate activity and selectivity.[5][6] This document provides a comprehensive, in-depth framework for the systematic evaluation of the antimicrobial potential of this compound, from initial screening to preliminary safety profiling. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in the fight against infectious diseases.
Part 1: Foundational Antimicrobial Activity Assessment
The initial phase of evaluation is to determine if this compound possesses intrinsic antimicrobial activity. The gold-standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).[7]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] We will employ the broth microdilution method, a standardized and widely accepted technique for quantitative susceptibility testing.[7][8][9][10]
Objective: To determine the MIC of this compound against a panel of clinically relevant microorganisms.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Data Presentation:
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Candida albicans | N/A | [Insert Data] | Fluconazole | [Insert Data] |
Minimum Bactericidal Concentration (MBC) Determination
Following the determination of a bacteriostatic effect (MIC), it is crucial to ascertain if the compound is bactericidal. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Objective: To determine the MBC of this compound.
Procedure:
-
From the wells of the completed MIC assay that show no visible growth, aliquot a small volume (e.g., 10 µL) onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Part 2: Elucidating the Mechanism of Action
Given that this compound is a sulfonamide derivative, a logical starting point for mechanistic studies is the investigation of its effect on the folate biosynthesis pathway.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Rationale: Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (PABA).[4] An in vitro enzymatic assay can directly measure the inhibitory activity of the compound against DHPS.
Caption: Hypothetical inhibition of the bacterial folate synthesis pathway.
Part 3: Safety and Cytotoxicity Profiling
A promising antimicrobial candidate must exhibit selective toxicity towards microbial cells with minimal impact on host cells.[11] Therefore, in vitro cytotoxicity screening against mammalian cell lines is a critical step.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]
Objective: To assess the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][16][17][18][19]
Objective: To quantify membrane integrity damage in mammalian cells upon treatment with the compound.
Procedure:
-
Following the compound treatment period as in the MTT assay, collect the cell culture supernatant.
-
Add the LDH detection reagent to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance according to the manufacturer's protocol.
Therapeutic Index Calculation
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.
Calculation: TI = (IC50 of mammalian cells) / (MIC of microbial cells)
A higher TI indicates a more favorable safety profile.
Caption: A decision-making workflow for advancing a novel antimicrobial compound.
Conclusion and Future Directions
This guide outlines a foundational, yet rigorous, preclinical workflow to evaluate the antimicrobial potential of this compound. The proposed experiments will establish its spectrum of activity, and preliminary safety profile. Positive outcomes from this initial assessment, particularly a high therapeutic index, would warrant further investigation, including time-kill kinetics, resistance development studies, and in vivo efficacy models. The systematic approach detailed herein provides a clear and scientifically sound path for the initial stages of drug discovery and development for this promising class of compounds.
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Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12). [Link]
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Wiley Online Library. (n.d.). Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed Central. [Link]
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National Center for Biotechnology Information. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central. [Link]
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"5-bromo-N-butyl-2-methoxybenzenesulfonamide" role in drug discovery
An In-depth Technical Guide on the Potential Role of 5-bromo-N-butyl-2-methoxybenzenesulfonamide in Anticancer Drug Discovery
As a Senior Application Scientist, this guide synthesizes current research on structurally related compounds to project the potential of this compound as a novel candidate in oncology. This document provides a technical framework for its synthesis, proposed mechanism of action, and a comprehensive suite of validation protocols.
Introduction: The Benzenesulfonamide Scaffold in Oncology
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its synthetic tractability, and its favorable physicochemical properties. While historically prominent in antimicrobial and diuretic therapies, the benzenesulfonamide core has increasingly been explored in oncology, leading to the development of targeted therapies against carbonic anhydrases, cyclin-dependent kinases, and other cancer-relevant targets.
Recent explorations into methoxy and bromo-substituted N-phenylbenzenesulfonamides have revealed a promising new avenue of anticancer activity: the disruption of microtubule dynamics.[1][2] These findings suggest that benzenesulfonamide derivatives, including this compound, may represent a novel class of antimitotic agents.
Proposed Synthesis of this compound
The synthesis of the title compound can be approached through a straightforward and well-established chemical transformation. The key starting material, 5-bromo-2-methoxybenzenesulfonyl chloride, is commercially available.[3][4][5] The proposed synthesis involves the nucleophilic substitution of the sulfonyl chloride with n-butylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add n-butylamine (1.1 eq) dropwise at 0 °C. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Proposed synthetic route for this compound.
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to function as a microtubule-destabilizing agent.[1][2] The proposed mechanism involves binding to the colchicine site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.
The presence of the methoxy and bromo substituents on the phenyl ring is critical for this activity. These groups are thought to enhance the binding affinity of the molecule to the hydrophobic colchicine-binding pocket. The N-butyl group likely contributes to the overall lipophilicity of the compound, facilitating its cell permeability.
Caption: Hypothesized mechanism of this compound as a tubulin inhibitor.
Proposed Preclinical Validation Workflow
A systematic and rigorous preclinical evaluation is necessary to validate the hypothesized anticancer activity and mechanism of action of this compound. The following experimental workflow is proposed:
In Vitro Cytotoxicity Screening
-
Objective: To determine the antiproliferative activity of the compound against a panel of human cancer cell lines.
-
Protocol:
-
Cell Lines: Utilize a diverse panel of cancer cell lines, including but not limited to, breast (e.g., MCF7, MDA-MB-231), colon (e.g., HT-29, HCT116), and lung (e.g., A549, NCI-H460) cancer cell lines.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 72 hours.
-
Viability Assay: Assess cell viability using a standard MTT or resazurin-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
Tubulin Polymerization Assay
-
Objective: To directly assess the effect of the compound on tubulin polymerization.
-
Protocol:
-
Assay Kit: Utilize a commercially available cell-free tubulin polymerization assay kit.
-
Procedure: Incubate purified tubulin with this compound at various concentrations in a polymerization buffer.
-
Measurement: Monitor the change in fluorescence or absorbance over time at 37 °C to quantify the extent of tubulin polymerization.
-
Controls: Use known tubulin inhibitors (e.g., colchicine, paclitaxel) as positive controls.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Protocol:
-
Treatment: Treat a selected cancer cell line (e.g., MCF7) with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
Staining: Harvest the cells, fix with ethanol, and stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay
-
Objective: To confirm that the compound induces apoptotic cell death.
-
Protocol:
-
Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 48 hours.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caption: A streamlined workflow for the preclinical validation of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes and key parameters to be measured in the proposed validation studies.
| Assay | Key Parameter | Expected Outcome for an Active Compound |
| In Vitro Cytotoxicity | IC₅₀ | Sub-micromolar to low micromolar range |
| Tubulin Polymerization | Inhibition of polymerization | Dose-dependent decrease in tubulin polymerization |
| Cell Cycle Analysis | % of cells in G2/M phase | Significant increase in the G2/M population |
| Apoptosis Assay | % of Annexin V positive cells | Significant increase in early and late apoptotic cells |
Conclusion and Future Directions
This technical guide outlines a compelling, albeit hypothesized, role for this compound as a novel anticancer agent targeting tubulin dynamics. The proposed synthetic route is feasible, and the preclinical validation workflow provides a clear path to empirically test this hypothesis.
Should the compound demonstrate promising activity in the proposed assays, future directions would include:
-
Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in xenograft models of human cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.
The exploration of this and related benzenesulfonamide derivatives could potentially lead to the discovery of a new class of clinically effective antimitotic drugs.
References
- Vertex AI Search. (n.d.). CAS 23095-05-8 | 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE supply.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride 97 23095-05-8.
- Labsolu. (n.d.). This compound.
- PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR.
- Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride | CAS 23095-05-8 | SCBT.
- Oakwood Chemical. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride.
- Labsolu. (n.d.). 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
- InfochemsDB. (n.d.). This compound.
- ChemBK. (2024). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE.
- NIH. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC.
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 5-Bromo-2-methoxybenzenesulfonyl chloride [oakwoodchemical.com]
Methodological & Application
Application Note & Synthesis Protocol: 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide, a key chemical intermediate in the manufacturing of active pharmaceutical ingredients (APIs). Notably, this compound serves as a critical building block in the synthesis of Glibenclamide (also known as Glyburide), a widely used sulfonylurea drug for the management of Type 2 diabetes.[1][2] The protocol herein is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and high-yield production. We will delve into the mechanistic rationale behind procedural steps, robust purification techniques, and detailed analytical characterization methods to ensure the final compound meets stringent purity requirements.
Introduction and Significance
This compound is a sulfonamide derivative whose importance is primarily linked to its role in the pharmaceutical supply chain. As an advanced intermediate, its quality and consistent supply are paramount for the downstream production of APIs like Glibenclamide.[2][3] The synthesis involves a nucleophilic substitution reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and a primary amine, n-butylamine. This reaction, a variation of the well-established Hinsberg reaction, is a cornerstone of sulfonamide synthesis.[4][5]
This guide provides an expert-validated, step-by-step methodology, moving beyond a simple recitation of steps to explain the critical parameters that govern reaction success, yield, and purity.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of n-butylamine on the electrophilic sulfur atom of 5-bromo-2-methoxybenzenesulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the stable sulfonamide bond.
Caption: Overall reaction for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 5-bromo-2-methoxybenzenesulfonyl chloride | 23095-05-8 | 285.54 | ≥97% | Sigma-Aldrich |
| n-Butylamine | 109-73-9 | 73.14 | ≥99% | TCI America |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8% | Fisher Scientific |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1 M aqueous solution | 7647-01-0 | 36.46 | 1 M | VWR |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | N/A | LabChem |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | In-house prep. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade | MilliporeSigma |
| Hexanes | 110-54-3 | 86.18 | HPLC Grade | MilliporeSigma |
Health and Safety Information
This protocol involves hazardous materials. A thorough risk assessment must be conducted prior to commencing any work. All operations should be performed inside a certified chemical fume hood.
| Chemical | Hazard Classifications | Key Precautionary Statements |
| 5-bromo-2-methoxybenzenesulfonyl chloride | Corrosive (GHS05), Causes severe skin burns and eye damage.[3][6][7] | Wear protective gloves, clothing, eye, and face protection. Do not breathe dust. Store locked up. Reacts with water/moisture.[6][7] |
| n-Butylamine | Flammable Liquid, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive | Keep away from heat/sparks/open flames. Wear protective gloves/eye protection. Use only outdoors or in a well-ventilated area. |
| Pyridine | Flammable Liquid, Acutely Toxic (Oral, Dermal, Inhalation), Suspected of causing genetic defects, Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep container tightly closed. |
| Dichloromethane (DCM) | Skin Irritant, Serious Eye Irritant, Suspected of causing cancer (Carcinogen Category 2) | Avoid breathing vapors. Wash skin thoroughly after handling. Use personal protective equipment as required. |
| Hydrochloric Acid (1 M) | Corrosive to metals, Skin and eye irritant. | Wear protective gloves and eye protection. Wash hands thoroughly after handling. |
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (40 mL).
-
Add n-butylamine (1.2 eq., 12 mmol, 0.88 g, ~1.2 mL) to the solvent.
-
Add anhydrous pyridine (1.5 eq., 15 mmol, 1.19 g, ~1.2 mL) to the solution. Expertise Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is more effective than relying solely on the reactant amine for this purpose, preventing the formation of amine-HCl salts that would reduce the concentration of the nucleophile.[4]
-
Cool the reaction mixture to 0 °C using an ice-water bath.
Addition of Sulfonyl Chloride
-
In a separate dry beaker, weigh out 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq., 10 mmol, 2.86 g).[6]
-
Dissolve the sulfonyl chloride in a minimal amount of anhydrous dichloromethane (~10 mL).
-
Slowly add the sulfonyl chloride solution to the stirred, cooled amine solution dropwise via a dropping funnel over a period of 20-30 minutes.
-
Maintain the internal reaction temperature below 5 °C during the addition. Expertise Note: The reaction is exothermic. Slow, cooled addition is critical to prevent side reactions and decomposition of the starting material. High temperatures can lead to the formation of undesired byproducts.
Reaction and Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.
Work-up and Isolation
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Slowly quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess pyridine and unreacted n-butylamine).
-
20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Trustworthiness Note: Each washing step serves a distinct purpose. The acidic wash removes basic components, the basic wash removes acidic components, and the brine wash aids in the phase separation. This systematic approach ensures a cleaner crude product before purification.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or oil.
Purification
-
Recrystallization (Preferred Method for Crystalline Solids):
-
Dissolve the crude product in a minimum amount of boiling ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy (turbid).
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Silica Gel Chromatography (If product is an oil or recrystallization is ineffective):
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc up to 25% EtOAc).
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound (C₁₁H₁₆BrNO₃S, MW: 322.22 g/mol ), the following analytical techniques are recommended.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the aliphatic protons of the N-butyl chain. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms in their distinct chemical environments (aromatic, methoxy, and aliphatic).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a molecular ion peak [M+H]⁺ at m/z ≈ 323.0 and/or [M+Na]⁺ at m/z ≈ 345.0, confirming the molecular weight. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) should be clearly visible in the molecular ion cluster.
-
Melting Point (MP): A sharp melting point range for the purified solid indicates high purity.
-
Infrared Spectroscopy (IR): The spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic), and strong S=O stretches for the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Wet reagents/solvents. 2. Ineffective base. 3. Reaction temperature too high. | 1. Use anhydrous solvents and fresh reagents. 2. Ensure pyridine is anhydrous. 3. Strictly maintain the temperature below 5°C during addition. |
| Impure Product | 1. Incomplete reaction. 2. Inadequate work-up. | 1. Allow for longer reaction time and confirm completion by TLC. 2. Perform all washing steps carefully and ensure good phase separation. |
| Difficulty in Crystallization | Product is an oil or is too soluble in the chosen solvent system. | 1. Try a different solvent system (e.g., Diethyl ether/Hexanes). 2. Scratch the inside of the flask with a glass rod. 3. Purify by column chromatography. |
References
- PYG Lifesciences. (2025).
- PYG Lifesciences. (2025).
- Sigma-Aldrich. 5-Bromo-2-methoxybenzenesulfonyl chloride 97. Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-methoxybenzenesulfonyl chloride. Fisher Scientific.
- Echemi.
- Google Patents. (CN105348069A) Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid.
- Google Patents. (CN105503667A) Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.
- Tokyo Chemical Industry. 5-Bromo-2-methoxybenzenesulfonyl Chloride. TCIchemicals.com.
- TCI America. 5-Bromo-2-methoxybenzenesulfonyl Chloride, 5g, Each. VWR.com.
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
- ChemicalBook. Glibenclamide synthesis. ChemicalBook.com.
- ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Chemistry LibreTexts. (2023). Amine Reactions: The Hinsberg Test. Chemistry LibreTexts.
- Canadian Science Publishing.
- Wikipedia. Hinsberg reaction. Wikipedia.
- Beilstein Journals. Supplementary Information for Synthesis of Substituted 2-Aryl- and 2,3-Diaryl-1,3-benzoxazines. Beilstein Journals.
- Oakwood Chemical. 5-Bromo-2-methoxybenzenesulfonyl chloride. Oakwood Chemical.
- A2B Chem. This compound. A2B Chem.
- ChemBK. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE. ChemBK.com.
- Santa Cruz Biotechnology. 5-Bromo-2-methoxybenzenesulfonyl chloride. SCBT.com.
- InfochemsDB. This compound. Infochems.com.
- NIH National Library of Medicine. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. PubMed Central (PMC).
- Glentham. This compound. Glentham.com.
- CymitQuimica. This compound, 98% Purity. CymitQuimica.com.
- European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EPO.
- NIH National Library of Medicine. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed Central (PMC).
- PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
- Sigma-Aldrich. 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR. Sigma-Aldrich.
- BLD Pharm. 5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide. BLD Pharm.
- Benchchem. Characterization of N-(2-bromoethyl)
- NIH National Library of Medicine. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. PubMed Central (PMC).
Sources
- 1. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
- 2. What Are the Challenges in Manufacturing Glibenclamide Sulfonamide API Intermediate at Scale? - PYG Lifesciences [pyglifesciences.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. 5-Bromo-2-methoxybenzenesulfonyl chloride 97 23095-05-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. labsolu.ca [labsolu.ca]
Application Note: Preparative HPLC Purification of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of the research compound 5-bromo-N-butyl-2-methoxybenzenesulfonamide using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent assays and studies. The methodology is centered around reversed-phase chromatography, detailing the logical development of the method, from column and mobile phase selection to final purity analysis. This guide emphasizes the scientific rationale behind each step to ensure robust, reproducible, and efficient purification.
Introduction and Purification Rationale
This compound is a substituted sulfonamide compound. In drug discovery and chemical research, the purity of such compounds is paramount. Impurities, even in trace amounts, can lead to erroneous biological data, side reactions, or inaccurate characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic compounds due to its high resolution and versatility.[1][2] This document outlines a robust preparative reversed-phase HPLC (RP-HPLC) method tailored for this specific molecule.
Compound Profile and Pre-Analysis
A successful purification strategy begins with understanding the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Source |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [3] |
| Molecular Weight | 322.2 g/mol | [3] |
| Chemical Structure | PubChem CID: 4984510 | |
| CAS Number | 871269-18-0 | [3] |
| Predicted Polarity | Moderately non-polar due to the bromo- and butyl- groups, with some polarity from the sulfonamide and methoxy moieties. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like Acetonitrile (ACN), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). | Inferred |
Based on its structure, the compound is an ideal candidate for reversed-phase HPLC, which separates molecules based on hydrophobicity.[2] The aromatic ring, butyl chain, and bromine atom contribute significant non-polar character, predicting good retention on a non-polar stationary phase like C18.[4][5]
HPLC Method Development Strategy
The goal is to achieve baseline separation of the target compound from its impurities with symmetrical peak shapes, allowing for the collection of high-purity fractions.
Column Selection: The Core of the Separation
A C18 (Octadecylsilane) column is the most logical starting point for method development.[6][7] C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention for non-polar to moderately polar compounds like our target molecule.[4][8]
-
Rationale: The hydrophobic interactions between the alkyl chains of the C18 stationary phase and the non-polar regions of the analyte (butyl group, substituted benzene ring) will provide the primary retention mechanism.[2]
-
Recommendation: A column with dimensions of 4.6 x 150 mm and 5 µm particle size is suitable for initial analytical method development.[9] For preparative scale, a larger diameter column (e.g., >20 mm) with the same stationary phase chemistry is required to handle higher mass loads.[9]
Mobile Phase Optimization: Driving the Selectivity
A gradient of water and an organic solvent is used to elute compounds from the column.
-
Organic Modifier: Acetonitrile (ACN) is chosen over Methanol (MeOH).
-
Rationale: ACN generally provides lower backpressure and better UV transparency at lower wavelengths. For aromatic compounds, it can also offer different selectivity compared to methanol due to its ability to participate in π-π interactions.[10]
-
-
Aqueous Phase & Acidic Modifier: The use of an acidic modifier is critical for sulfonamides.
-
Rationale: The sulfonamide moiety has an acidic proton (pKa typically around 8-10)[11]. At neutral pH, this group can be partially ionized, leading to significant peak tailing due to undesirable interactions with residual silanols on the silica-based stationary phase. By adding a small amount of acid, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) , the mobile phase pH is lowered to <3.[12][13] This ensures the sulfonamide group is fully protonated (neutral), minimizing secondary ionic interactions and resulting in sharp, symmetrical peaks.[12] Formic acid is often preferred for preparative work as it is more easily removed during solvent evaporation.
-
UV Detection Wavelength
To determine the optimal wavelength for detection, a UV-Vis spectrum of the compound should be acquired. Substituted benzenes and benzenesulfonamides typically exhibit strong absorbance in the 220-280 nm range.[14][15][16]
-
Rationale: A wavelength at or near the absorbance maximum (λ-max) provides the highest sensitivity for detecting the target compound and any impurities.
-
Recommendation: Based on the structures of similar compounds, an initial detection wavelength of 254 nm is a robust choice, as it is a common output for mercury lamps in variable wavelength detectors and provides good sensitivity for many aromatic compounds. A diode-array detector (DAD) can be used to monitor multiple wavelengths and confirm peak purity.
Detailed Experimental Protocols
This section provides step-by-step procedures for analytical scouting and scaling up to a preparative purification run.
Workflow Overview
The overall process follows a logical sequence to ensure the final product is pure and properly characterized.
Caption: Workflow for HPLC purification.
Analytical Method Development Protocol
Objective: To find the optimal gradient conditions for separating the target compound from impurities.
-
Sample Preparation: Prepare a stock solution of the crude this compound at ~1 mg/mL in methanol or acetonitrile.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: DAD or UV detector at 254 nm.
-
-
Scouting Gradient: Run a fast, broad gradient to determine the approximate elution time.
-
Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
-
-
Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the target peak to maximize resolution. For example, if the peak elutes at 60% B, a new gradient could be 40% B to 80% B over 15 minutes.
Preparative HPLC Purification Protocol
Objective: To purify a larger quantity of the crude material using the optimized method.
-
Sample Preparation: Dissolve the crude compound in the minimum amount of a strong solvent (like DMSO or methanol) and then dilute with the initial mobile phase composition (e.g., 60% Water/40% ACN) until fully dissolved. Ensure the final sample concentration is as high as possible without precipitation. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Instrumentation & Conditions:
Table 2: Preparative HPLC Method Parameters
| Parameter | Setting |
| HPLC System | Preparative HPLC with fraction collector |
| Column | C18, 21.2 x 250 mm, 10 µm particle size (example) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 mL/min (adjust based on column diameter) |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Detector | UV at 254 nm |
| Optimized Gradient | Example: 45% to 75% B over 20 minutes |
| Fraction Collection | Triggered by UV signal threshold |
-
Execution: a. Equilibrate the column with the initial mobile phase conditions for at least 5 column volumes. b. Inject the prepared sample. c. Run the preparative gradient method. d. Collect fractions corresponding to the main peak, ensuring collection starts and ends at the desired purity level (e.g., >1% of peak height).
-
Post-Purification Analysis: a. Analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm purity. b. Pool the fractions that meet the required purity specification (e.g., >98%). c. Remove the organic solvent (acetonitrile) using a rotary evaporator. d. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final compound as a solid.
Troubleshooting
Table 3: Common HPLC Purification Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Insufficiently acidic mobile phase; Column overload; Secondary interactions. | Ensure 0.1% acid is present in both mobile phases.[12] Reduce sample load. Use a high-purity, end-capped C18 column.[4] |
| Poor Resolution | Gradient is too steep; Inappropriate stationary phase. | Flatten the gradient around the elution time of the target. Try a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.[10] |
| High Backpressure | Sample precipitation on column; Blocked frit or tubing; Column aging. | Ensure sample is fully dissolved in the mobile phase. Filter all samples and mobile phases. Reverse-flush the column with a strong solvent. |
| No Peak Elution | Compound is too non-polar; Wrong mobile phase. | Increase the final percentage of organic modifier (e.g., to 100% ACN). Confirm compound solubility and injection. |
Conclusion
This application note presents a systematic and scientifically grounded protocol for the preparative HPLC purification of this compound. By leveraging a C18 stationary phase with an acidified water/acetonitrile mobile phase, this method achieves efficient separation and yields a final product of high purity suitable for demanding research applications. The principles of method development and troubleshooting outlined herein provide a robust framework that can be adapted for the purification of other novel sulfonamides and moderately non-polar small molecules.
References
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Hawach. (2023). Selection Proper Models of C18 HPLC Column. Available at: [Link]
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Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Available at: [Link]
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Dolan, J. W. (2012). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available at: [Link]
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Kiss, I., & Forgács, E. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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Zhang, W. Q., & Hu, C. Q. (2010). [Theory of selectivity of RP-LC C18 column and its application]. Yao Xue Xue Bao, 45(5), 555-559. Available at: [Link]
-
Biocompare. (2014). Picking the Perfect HPLC Column. Available at: [Link]
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Chemigran Pte Ltd. (n.d.). 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide. Available at: [Link]
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Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
David, V., & Grecu, I. (2010). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 55(11-12), 973-979. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Available at: [Link]
-
Rathod, P., et al. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology, 4(4). Available at: [Link]
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Ali, F. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14. Available at: [Link]
-
Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Available at: [Link]
-
ResearchGate. (2018). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Available at: [Link]
-
Tzanavaras, P. D., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of sulphonamide standard solution. Available at: [Link]
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Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]
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InfochemsDB. (n.d.). This compound. Available at: [Link]
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CABI Digital Library. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]
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Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(11), 1066-1071. Available at: [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Available at: [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Available at: [Link]
-
Journal of Research of the National Bureau of Standards. (1948). Ultraviolet absorption spectra of seven substituted benzenes. Available at: [Link]
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NIH. (2023). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]
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Iraqi Journal of Market Research and Consumer Protection. (2021). Ultraviolet absorbance spectra for antibiotic derivatives (amino glycosides) used in medical. Available at: [Link]
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The Journal of Physical Chemistry A. (2019). Light Absorption Studies: Part XV. The Ultraviolet Absorption Spectra of Anisoles. Available at: [Link]
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Application Notes and Protocols: In Vitro Cytotoxicity Assessment of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Introduction: Rationale for Cytotoxicity Profiling of a Novel Sulfonamide Analog
The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties.[1] However, recent research has unveiled a broader therapeutic potential for novel sulfonamide derivatives, including antitumor, antiviral, and anti-inflammatory activities.[1] A notable mechanism of action for some cytotoxic sulfonamides is the disruption of microtubule assembly, a critical process for cell division.[2][3]
This application note focuses on 5-bromo-N-butyl-2-methoxybenzenesulfonamide , a compound with the chemical formula C₁₁H₁₆BrNO₃S and a molecular weight of 322.2 g/mol .[4] Given the established cytotoxic potential within the broader sulfonamide class, it is imperative to conduct a thorough in vitro evaluation of this specific analog to determine its effect on cell viability and elucidate its potential mechanism of action.
This guide provides a comprehensive, two-tiered approach for academic and industry researchers to assess the cytotoxic profile of this compound. We will first detail a primary screening method, the MTT assay, to quantify effects on cell metabolic activity.[5] Subsequently, we will outline a secondary, mechanism-based assay to investigate the induction of apoptosis through the measurement of caspase-3/7 activity.[6][7]
Part 1: Primary Cytotoxicity Screening - The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell viability.[5][8] The assay's principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9][10] The quantity of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choices:
-
Why MTT? It is a reliable, high-throughput, and cost-effective initial screen for assessing a compound's effect on cell proliferation and viability.[10] For novel sulfonamides, where the mechanism is unknown, an assay measuring metabolic health provides a broad indicator of potential toxicity.[11]
-
Cell Line Selection: The choice of cell line is critical and should align with the intended therapeutic target.[12][13] For general cytotoxicity screening, a panel including a rapidly proliferating cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) and a normal, non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) is recommended to assess for cancer-specific cytotoxicity.[11][13] Using multiple cell lines helps to understand if the compound's effect is cell-type specific.
-
Dose Range and Incubation Time: A logarithmic dose range (e.g., 0.1 µM to 1 mM) is crucial for capturing the full dose-response curve and accurately determining the IC₅₀ value.[1] Incubation times of 24, 48, and 72 hours are standard to assess both acute and longer-term effects of the compound on cell viability.[8]
Experimental Workflow: MTT Assay
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"5-bromo-N-butyl-2-methoxybenzenesulfonamide" tubulin polymerization assay method
Application Note & Protocol
Topic: High-Throughput Characterization of 5-bromo-N-butyl-2-methoxybenzenesulfonamide as a Putative Tubulin Polymerization Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract
Microtubules, the dynamic polymers of α/β-tubulin heterodimers, are a cornerstone target in cancer chemotherapy due to their essential role in mitotic spindle formation and cell division.[1] Disruption of their dynamic instability is a clinically validated strategy for inducing mitotic arrest and apoptosis in rapidly proliferating cancer cells.[2] The sulfonamide scaffold has emerged as a promising chemical framework for the development of novel antimitotic agents.[3] Specifically, benzenesulfonamides bearing methoxy and bromo substitutions have been identified as potent inhibitors of tubulin polymerization, often interacting with the colchicine binding site.[4][5] This application note provides a comprehensive guide for evaluating the biological activity of This compound , a compound belonging to this promising class. We present a detailed, field-proven protocol for a fluorescence-based in vitro tubulin polymerization assay, supplemented by a cell-based immunofluorescence method for validating its effect on the cellular microtubule network. These protocols are designed to be robust, reproducible, and suitable for high-throughput screening and mechanistic studies.
Scientific Background: The Rationale for Targeting Tubulin
The Critical Role of Microtubule Dynamics
The eukaryotic cytoskeleton is a complex network responsible for cell shape, motility, and intracellular transport.[6] A key component of this network is the microtubule system, which is formed by the polymerization of α- and β-tubulin heterodimers.[1][7] This process is not static; it is a highly dynamic equilibrium characterized by phases of growth (polymerization) and shrinkage (depolymerization), a phenomenon known as "dynamic instability".[8] This dynamism is crucial for cellular function, most notably during mitosis, where microtubules assemble to form the mitotic spindle, the machinery responsible for segregating duplicated chromosomes into daughter cells.[9]
Therapeutic Interruption of Microtubule Function
The absolute requirement for precise microtubule dynamics during cell division makes tubulin a highly attractive target for anticancer drug development.[10] Agents that interfere with this process, known as Microtubule-Targeting Agents (MTAs), can be broadly classified into two groups[2]:
-
Microtubule-Stabilizing Agents (MSAs): Such as paclitaxel (Taxol®), which bind to polymerized microtubules and prevent their disassembly.[11]
-
Microtubule-Destabilizing Agents (MDAs): Such as vinca alkaloids and colchicine, which bind to tubulin dimers and inhibit their incorporation into microtubules, promoting depolymerization.[11][10]
Both classes of agents ultimately suppress microtubule dynamics, which activates the spindle assembly checkpoint, stalls cells in the G2/M phase of the cell cycle, and can lead to apoptotic cell death.[2][4]
Sulfonamides as a Promising Class of Tubulin Inhibitors
Recent studies have highlighted a class of sulfonamide-containing molecules as potent MDAs.[12][13] Research into N-(methoxyphenyl) methoxybenzenesulfonamides, which share a core structure with this compound, has demonstrated that these compounds effectively inhibit tubulin polymerization in vitro and disrupt the microtubule network in cancer cells.[4][5] Molecular docking studies suggest these compounds bind to the colchicine site on β-tubulin, a hydrophobic pocket at the dimer interface, thereby preventing the conformational change required for polymerization.[4][5] This provides a strong mechanistic hypothesis for investigating the activity of this compound.
Principle of the Fluorescence-Based Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a foundational method for identifying and characterizing novel MTAs.[14][15] While the classic method measures changes in light scattering (turbidity), the fluorescence-based assay offers superior sensitivity, a better signal-to-noise ratio, and is more amenable to high-throughput screening in 96- or 384-well formats.[16][17]
The principle is straightforward: highly purified tubulin is induced to polymerize by raising the temperature to 37°C in the presence of GTP. The reaction includes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to the hydrophobic pockets of polymerized microtubules, resulting in a significant enhancement of its fluorescence signal.[16][17] This increase in fluorescence over time is directly proportional to the mass of the microtubule polymer, allowing for a quantitative assessment of the polymerization kinetics.[18]
A typical polymerization curve displays three phases:
-
Nucleation (Lag Phase): The initial formation of small tubulin oligomers.
-
Growth (Elongation Phase): The rapid addition of tubulin dimers to the growing microtubule ends.
-
Steady State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal.[19]
Inhibitors like this compound are expected to decrease the rate and extent of fluorescence increase, while stabilizers would enhance it.
Experimental Workflow and Protocols
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow, from compound preparation to data analysis for both the in vitro and cell-based assays.
Caption: Overall workflow for characterizing tubulin-targeting agents.
Protocol 1: In Vitro Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted for a 96-well plate format, ideal for determining dose-response curves and IC50 values.[14][20]
Materials and Reagents:
-
Tubulin: >99% pure, lyophilized porcine or bovine brain tubulin (e.g., Cytoskeleton, Inc., Cat. # T240). Store at -80°C.
-
Buffers:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Glycerol Buffer: GTB supplemented with 60% glycerol.
-
-
GTP Solution: 100 mM stock in water, pH adjusted to 7.0. Store in aliquots at -80°C.
-
Fluorescent Reporter: DAPI solution (10 mM stock in DMSO).
-
Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Controls:
-
Positive (Stabilizer): Paclitaxel (10 mM stock in DMSO).
-
Positive (Destabilizer): Nocodazole (10 mM stock in DMSO).
-
Negative (Vehicle): 100% DMSO.
-
-
Plate: Black, flat-bottom, half-area 96-well plate.
-
Equipment: Fluorescence plate reader with temperature control and kinetic reading capability.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a serial dilution of this compound in GTB to create 10x working stocks. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Prepare 10x working stocks of Paclitaxel (e.g., 100 µM for a 10 µM final concentration) and Nocodazole (e.g., 100 µM for a 10 µM final concentration) in GTB.
-
Prepare a 10x vehicle control (e.g., 10% DMSO in GTB, to match the highest solvent concentration in the compound wells).
-
Causality Check: Preparing 10x stocks minimizes the volume of solvent added to the final reaction, preventing interference with the polymerization process. Serial dilutions are critical for generating a dose-response curve.
-
-
Plate Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 5 µL of each 10x compound dilution, control, or vehicle to the appropriate wells of the 96-well plate. Perform all experiments in triplicate.
-
-
Preparation of Tubulin Reaction Mix (Perform on Ice):
-
Resuspend lyophilized tubulin in ice-cold GTB to a concentration of 4.4 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare the final Tubulin Reaction Mix on ice. For a final tubulin concentration of 2 mg/mL, the mix should contain:
-
Tubulin (from 4.4 mg/mL stock)
-
GTB with 15% glycerol
-
GTP (to a final concentration of 1 mM)
-
DAPI (to a final concentration of 5-10 µM)
-
-
Causality Check: All steps are performed on ice because tubulin polymerization is temperature-dependent. Incubation at 4°C keeps tubulin in its depolymerized, dimeric state.[19] Glycerol is included as a co-solvent to promote polymerization, making the assay more sensitive to inhibitors.[19]
-
-
Initiation and Data Acquisition:
-
To initiate polymerization, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well containing the 5 µL of compound/control. The final volume will be 50 µL. Avoid introducing bubbles.
-
Immediately place the plate in the pre-warmed (37°C) plate reader.
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~420 nm.[17]
-
Data Analysis and Interpretation
-
Plotting Kinetic Curves: Plot the mean fluorescence intensity versus time for each concentration of the test compound and controls.
-
Parameter Extraction: From the curves, determine the following parameters:
-
Vmax: The maximum slope of the curve during the growth phase, representing the polymerization rate.
-
Plateau Height: The maximum fluorescence value, representing the total mass of microtubule polymer at steady state.
-
-
IC50 Calculation: Calculate the percent inhibition of polymerization rate (Vmax) or polymer mass (plateau) at each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Results (Hypothetical Data):
| Compound | Concentration (µM) | Vmax (RFU/min) | Plateau (RFU) | % Inhibition (Vmax) |
| Vehicle (0.5% DMSO) | - | 1500 | 45000 | 0% |
| Paclitaxel | 10 | 4500 | 60000 | -200% (Enhancement) |
| Nocodazole | 10 | 250 | 8000 | 83% |
| This compound | 1 | 1100 | 38000 | 27% |
| " | 5 | 780 | 25000 | 48% |
| " | 10 | 400 | 15000 | 73% |
| " | 50 | 150 | 6000 | 90% |
Protocol 2: Cell-Based Microtubule Network Staining
This assay validates the in vitro findings by visualizing the compound's effect in a cellular context.[16][21]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at concentrations around its in vitro IC50 (e.g., 1x, 5x, and 10x IC50) for a duration equivalent to one cell cycle (e.g., 18-24 hours). Include vehicle (DMSO) and Nocodazole as controls.
-
Fixation and Permeabilization:
-
Wash cells with warm PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 2% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000) for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips onto slides and image using a fluorescence microscope. Observe changes in the microtubule network architecture. Look for signs of depolymerization (loss of filamentous structures) and an increased number of cells arrested in mitosis (condensed, misaligned chromosomes).
Caption: Hypothesized mechanism of action for the test compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No polymerization in vehicle control | Inactive tubulin; Incorrect buffer pH; GTP degraded; Low temperature. | Use fresh tubulin aliquots; Verify buffer pH (6.9); Use fresh GTP aliquots; Ensure plate reader is at 37°C. |
| High background fluorescence | Compound is autofluorescent; Contamination. | Run a control with compound and buffer but no tubulin; Use filtered buffers. |
| Inconsistent replicates | Pipetting errors; Air bubbles in wells. | Use a multichannel pipette for additions; Be careful not to introduce bubbles when adding reaction mix. |
| No effect observed in cells | Poor cell permeability; Compound is rapidly metabolized or effluxed. | Increase concentration or incubation time; Consider using a cell line with lower efflux pump expression.[22] |
Conclusion
The protocols detailed in this application note provide a robust framework for the primary characterization of this compound as a microtubule-destabilizing agent. The in vitro fluorescence-based assay offers a sensitive and quantitative method for determining inhibitory potency (IC50) and screening compound libraries.[23] Subsequent validation using cell-based immunofluorescence is a critical step to confirm that the compound effectively disrupts the microtubule cytoskeleton in a physiological environment, leading to the desired antimitotic phenotype.[22] Together, these methods form an essential part of the preclinical evaluation pipeline for this promising class of potential anticancer therapeutics.
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Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry. [Link]
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-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH. [Link]
-
Atherton, J., et al. (2018). Measuring microtubule dynamics. PMC - NIH. [Link]
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Richard, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. NIH. [Link]
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Gell, C., et al. (2010). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. MPI-CBG Publications. [Link]
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van der Vaart, B., et al. (2023). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. eLife. [Link]
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Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]
-
Luo, Y., et al. (2020). Identifying a novel anticancer agent with microtubule-stabilizing effects through computational cell-based bioactivity prediction models and bioassays. Organic & Biomolecular Chemistry. [Link]
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La Sala, G., et al. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers. [Link]
-
Prota, A. E., et al. (2021). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. TubInTrain. [Link]
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-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. [Link]
-
PubChem. 5-bromo-N-hex-5-ynyl-2-methoxybenzenesulfonamide. [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 5-bromo-N-butyl-2-methoxybenzenesulfonamide in Breast Cancer Cell Lines
Abstract
These application notes provide a comprehensive experimental framework for evaluating the efficacy and mechanism of action of the novel compound, 5-bromo-N-butyl-2-methoxybenzenesulfonamide, against breast cancer cells. Sulfonamide derivatives have emerged as a promising class of therapeutic agents, with some exhibiting significant anticancer activity.[1][2] This guide is designed for researchers in oncology and drug development, offering a logical, stepwise progression from initial cytotoxicity screening to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and underlying molecular pathways. The protocols herein are optimized for two standard human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), to ensure broad applicability across different subtypes of the disease.[3][4]
Scientific Background & Rationale
The sulfonamide functional group is a key pharmacophore in a wide range of clinically approved drugs. In oncology, certain sulfonamides have demonstrated potent antiproliferative effects through various mechanisms, including the inhibition of carbonic anhydrase, cell cycle progression, and tubulin polymerization.[1][5][6] Research into structurally related methoxy- and bromo-substituted N-phenylbenzenesulfonamides has revealed that these compounds can act as potent cytotoxic agents, particularly against the MCF-7 breast adenocarcinoma cell line.[7][8] The primary mechanism for these analogs was identified as the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7][8]
Given this precedent, this compound is a compound of significant interest. Its structural features warrant a thorough investigation into its potential as a tubulin-targeting antimitotic agent in breast cancer. This guide outlines a validated workflow to systematically characterize its biological effects.
Proposed Mechanism of Action
Based on the activity of structurally similar compounds, we hypothesize that this compound may function by inhibiting tubulin polymerization. This disruption of the microtubule network is expected to trigger the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase, which ultimately culminates in programmed cell death (apoptosis).
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
A systematic approach is crucial for characterizing a novel compound. The following workflow ensures a logical progression from broad cytotoxic effects to specific molecular mechanisms.
Caption: Logical workflow for evaluating the compound's anticancer effects.
Materials & Reagents
-
Compound: this compound (Purity ≥98%).[9]
-
Cell Lines:
-
Culture Media:
-
Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, DMSO (cell culture grade), PBS, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization Buffer (e.g., acidified isopropanol or detergent-based), Annexin V-FITC/PI Apoptosis Detection Kit, RNase A, Propidium Iodide (PI), 70% Ethanol (ice-cold), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, Nitrocellulose or PVDF membranes, Skim Milk or BSA for blocking, Primary and Secondary Antibodies (see Western Blot protocol for specifics).
Detailed Experimental Protocols
Protocol 1: Cell Viability & IC50 Determination (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput first step to determine if the compound has a cytotoxic or cytostatic effect and to calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that kills 50% of the cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.1% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.[4]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of detergent reagent or solubilization solution to each well and mix gently to dissolve the formazan crystals.[11]
-
Absorbance Reading: Incubate in the dark at room temperature for 2-4 hours.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Treatment Duration | Hypothetical IC50 (µM) |
| MCF-7 | 48 hours | 5.2 |
| MDA-MB-231 | 48 hours | 8.7 |
Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Causality: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes; it can only enter late apoptotic and necrotic cells.[13][14] This allows for precise quantification of the mode of cell death induced by the compound.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold 1X PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Flow Cytometry)
Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] A compound that disrupts microtubule formation is expected to cause an accumulation of cells in the G2/M phase.[7]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.
-
Harvesting: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[18]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[18] The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude doublets and aggregates.[18]
-
Data Interpretation: Model the resulting DNA histogram to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An increase in the G2/M population compared to the control indicates cell cycle arrest at this phase.
Protocol 4: Mechanistic Analysis (Western Blotting)
Causality: Western blotting allows for the detection and semi-quantification of specific proteins.[19] To validate the proposed mechanism, we will probe for key proteins involved in cell cycle regulation and apoptosis. A G2/M arrest should correlate with changes in cyclins like Cyclin B1. Apoptosis induction should be confirmed by observing the cleavage of PARP and caspases and changes in the expression of Bcl-2 family proteins.[20][21]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells in 6-well plates with the compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[23]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[23] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control. Compare the protein levels in treated samples to the untreated control.
| Target Protein | Expected Change Upon Treatment | Biological Significance |
| Cyclin B1 | Increase, then decrease | Accumulation indicates G2/M arrest. |
| Bcl-2 | Decrease | Loss of anti-apoptotic protection. |
| Bax | Increase | Promotion of apoptosis. |
| Cleaved Caspase-3 | Increase | Activation of executioner caspase. |
| Cleaved PARP | Increase | Hallmarks of apoptosis execution.[21] |
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Das, S., & Kumar, A. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2099. Retrieved from [Link]
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Chemical Methodologies. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 8(5), 373-392. Retrieved from [Link]
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PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
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Potapova, A., & Sivolobova, G. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]
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Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107-1112. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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ResearchGate. (n.d.). MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were.... Retrieved from [Link]
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Wang, H., et al. (2018). Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells. Journal of BUON, 23(1), 69-75. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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de Oliveira, T. M., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 516-522. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Introduction
5-bromo-N-butyl-2-methoxybenzenesulfonamide (CAS No. 871269-18-0) is a substituted sulfonamide derivative.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, and substituted benzenesulfonamides are prevalent scaffolds in drug discovery. Given the structural complexity arising from the methoxy, bromo, and N-butyl substituents, a multi-technique analytical approach is imperative for unambiguous structural confirmation, purity assessment, and quality control. The presence of bromine, a methoxy group, an aromatic ring, and an alkyl chain provides distinct spectroscopic handles that can be leveraged for comprehensive characterization.
This guide provides an integrated series of protocols and technical insights for the definitive analytical characterization of this compound, designed for researchers in synthetic chemistry, process development, and quality assurance. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final analytical results.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for designing analytical methods, particularly for chromatography and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [1] |
| Molecular Weight | 322.22 g/mol | [1][3] |
| CAS Number | 871269-18-0 | [1] |
| Appearance | Solid (predicted) | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, acetonitrile | General Chemical Knowledge |
Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive profile of the molecule. The following workflow is recommended for a thorough analysis.
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Application Notes and Protocols: Preparation of 5-bromo-N-butyl-2-methoxybenzenesulfonamide for Cell Culture
Introduction: Unveiling the Potential of a Novel Sulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1] 5-bromo-N-butyl-2-methoxybenzenesulfonamide represents a novel investigational compound within this class. While specific biological activities of this molecule are still under active research, related sulfonamide derivatives have demonstrated significant cytotoxic effects against cancer cell lines.[2][3] Mechanistic studies on analogous compounds suggest that they may act as antimitotic agents by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] Furthermore, the broader class of sulfonamides is known for its antimicrobial properties, primarily through the inhibition of the folic acid biosynthesis pathway in prokaryotes.[4][5]
These application notes provide a comprehensive guide for researchers on the proper handling, solubilization, and application of this compound in a cell culture setting. The following protocols are designed to ensure experimental reproducibility and the generation of reliable data for elucidating the compound's biological function.
Compound Specifications and Safety Precautions
Prior to any experimental work, it is imperative to understand the physicochemical properties and safety hazards associated with this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BrNO₂S | PubChem[6] |
| Molecular Weight | 306.22 g/mol | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| CAS Number | 23095-14-9 | PubChem[6] |
Safety and Handling:
This compound is associated with the following hazards:
-
Harmful if swallowed.[6]
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
Protocol 1: Preparation of a Concentrated Stock Solution
The hydrophobic nature of many benzenesulfonamide derivatives necessitates the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a widely used, cell-culture compatible solvent for this purpose.[8]
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Gravimetric Measurement: In a chemical fume hood, carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.06 mg of the compound.
-
Solubilization: Add the appropriate volume of sterile DMSO to the weighed compound to achieve the desired stock concentration. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[9]
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Dosing Cells
The concentrated stock solution must be diluted to the final working concentration in cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5% (v/v).
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line of interest
-
Sterile serological pipettes and pipette tips
Methodology:
-
Thawing the Stock Solution: Remove one aliquot of the concentrated stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct addition to the aqueous culture medium, it is best practice to perform an intermediate dilution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing cells and pre-warmed medium to achieve the desired final concentration. For instance, add 100 µL of a 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the highest concentration of the compound used.
Experimental Workflow and Validation
The following diagram illustrates a typical workflow for assessing the biological activity of this compound in cell culture.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Hypothesized Mechanism of Action
Based on literature for structurally similar compounds[2][3], a plausible mechanism of action for this compound is the disruption of microtubule dynamics, a critical process for cell division.
Caption: A hypothesized signaling pathway for the antimitotic activity of this compound.
Conclusion: A Framework for Discovery
These application notes provide a robust framework for the initial in vitro characterization of this compound. Adherence to these protocols for handling, solubilization, and experimental design will facilitate the generation of high-quality, reproducible data. The insights gained from these studies will be instrumental in defining the therapeutic potential of this novel sulfonamide derivative.
References
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PubChem. 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. [Link]
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Cryopreservation Guide. Sartorius. [Link]
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Chemical approaches to cryopreservation. PMC - NIH. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. [Link]
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Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. MDPI. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
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Sulfonamide resistance: mechanisms and trends. PubMed. [Link]
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Application Notes & Protocols: Evaluating 5-bromo-N-butyl-2-methoxybenzenesulfonamide as a Putative Chemical Probe
Based on the current scientific literature, "5-bromo-N-butyl-2-methoxybenzenesulfonamide" is not established as a chemical probe. There is no available data detailing its biological target, mechanism of action, or validated use in cellular or biochemical assays.
However, the benzenesulfonamide scaffold is prevalent in compounds with diverse pharmacological activities, suggesting that this molecule could be a candidate for investigation as a chemical probe. Structurally related molecules have been identified as potent antitumor agents that target microtubule dynamics.
This document, therefore, serves as a hypothetical but scientifically rigorous guide for researchers and drug development professionals on how to evaluate the potential of this compound as a chemical probe . It provides a strategic framework and detailed protocols for its characterization, from initial physicochemical assessment to target validation and cellular assays.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigation
A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. While "this compound" lacks this characterization, its core structure, a substituted benzenesulfonamide, provides a compelling starting point for investigation.
Notably, a study on methoxy and bromo-substituted N-phenylbenzenesulfonamides revealed potent cytotoxic and antimitotic activity, with tubulin identified as the primary target.[1][2] These compounds were found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[2] This precedent suggests a plausible, testable hypothesis: This compound may function as a microtubule-destabilizing agent.
This guide outlines the necessary experimental journey to test this hypothesis and to determine if the compound meets the stringent criteria of a chemical probe.
Physicochemical and Preliminary Characterization
Before any biological assessment, the fundamental properties of the compound must be established to ensure experimental reproducibility and data integrity.
A. Purity and Identity Confirmation: The identity and purity of the compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (should be >95%).
-
Mass Spectrometry (MS): To confirm the molecular weight (322.2 g/mol ).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
B. Solubility and Stability Assessment: A compound's utility is highly dependent on its solubility in aqueous buffers used for biological assays and its stability under experimental conditions.
-
Protocol 1: Solubility Determination: Prepare a saturated solution in Dimethyl Sulfoxide (DMSO) and then make serial dilutions in aqueous buffers (e.g., PBS, cell culture media). Assess for precipitation visually and by measuring absorbance.
-
Protocol 2: Stability Assay: Incubate the compound in relevant assay buffers and cell culture media at 37°C over a time course (e.g., 0, 2, 8, 24 hours). Analyze the remaining compound at each time point by HPLC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871269-18-0 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [3][4] |
| Molecular Weight | 322.2 g/mol | [3][4] |
| Purity | >98% (Typical from commercial suppliers) | [3][4] |
| Appearance | Solid (Predicted) | [7] |
| Storage | Room temperature | [3][4] |
Proposed Mechanism of Action and Target Validation Strategy
Based on analogous compounds, we hypothesize that this compound binds to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to mitotic arrest and subsequent apoptosis.
Caption: Proposed mechanism of this compound.
To validate this hypothesis, a multi-step experimental approach is required, moving from a cell-free biochemical assay to cell-based functional assays.
Caption: Experimental workflow for probe characterization.
Experimental Protocols
The following protocols provide a detailed methodology for testing the primary hypothesis.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Objective: To determine if this compound inhibits tubulin polymerization in vitro and to calculate its IC₅₀ value.
-
Materials:
-
Tubulin (>99% pure, lyophilized)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
This compound
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3.0 mg/ml. Keep on ice.
-
Prepare serial dilutions of the test compound, paclitaxel, and colchicine in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the compound dilutions (or DMSO vehicle control) to each well.
-
Add 100 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C for 2 minutes to allow the compound to bind.
-
Initiate polymerization by adding 10 µL of a GTP solution (final concentration 1 mM).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Determine the rate of polymerization (Vmax) from the linear phase of the curve.
-
Plot % inhibition (relative to DMSO control) against compound concentration and fit to a dose-response curve to calculate the IC₅₀.
-
Protocol 4: Cell Viability/Cytotoxicity Assay
This assay determines the compound's effect on the proliferation of cancer cell lines, which are highly dependent on microtubule dynamics.
-
Objective: To measure the dose-dependent cytotoxicity of the compound in a relevant cancer cell line (e.g., HeLa or MCF7).[1][2]
-
Materials:
-
HeLa or MCF7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound, Paclitaxel (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay
-
96-well cell culture plates, white-walled (for luminescence) or clear
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a 2x serial dilution of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Measure cell viability according to the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the EC₅₀.
-
Protocol 5: Immunofluorescence Staining of Microtubules
This assay provides direct visual evidence of microtubule network disruption within cells.
-
Objective: To visualize the effect of the compound on the microtubule cytoskeleton.
-
Materials:
-
HeLa cells seeded on glass coverslips in a 24-well plate
-
Test compound at 1x, 5x, and 10x its EC₅₀ value
-
Paclitaxel and Colchicine (positive controls)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
-
Procedure:
-
Treat HeLa cells with the compound for 18-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and image.
-
-
Data Analysis:
-
Compare the microtubule structure in treated cells to the vehicle control. Untreated cells should show a fine, filamentous network.
-
Look for evidence of microtubule depolymerization (loss of filaments) in compound-treated cells, similar to the colchicine control.
-
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This assay quantifies the cell cycle arrest predicted to occur upon microtubule disruption.
-
Objective: To determine if the compound induces cell cycle arrest at the G2/M phase.
-
Materials:
-
HeLa or other rapidly dividing cells
-
Test compound at its EC₅₀ value
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound for 24 hours.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations based on PI fluorescence intensity (DNA content).
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the G2/M population indicates mitotic arrest.
-
Data Interpretation and Criteria for a Chemical Probe
The successful validation of this compound as a chemical probe depends on the collective results of these assays.
Table 2: Hypothetical Data Summary and Probe Criteria
| Assay | Metric | Favorable Result for a Probe |
| Tubulin Polymerization | IC₅₀ | < 10 µM |
| Cell Viability | EC₅₀ | < 10 µM (Potency in cells) |
| Immunofluorescence | Phenotype | Clear disruption of microtubule network |
| Cell Cycle Analysis | % Cells in G2/M | Significant increase (>2-fold vs. control) |
A compound that demonstrates potent activity in both biochemical and cellular assays, with a mechanism that is confirmed by direct visualization and functional consequence (cell cycle arrest), can be considered a valuable chemical probe for studying microtubule dynamics.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of "this compound" as a potential chemical probe targeting tubulin polymerization. If the data generated from these protocols are positive, the compound would be a valuable tool for cell biology and cancer research.
Future work would involve assessing its selectivity against other cellular targets (e.g., through kinome scanning) and demonstrating its utility in more complex biological models, such as 3D spheroids or in vivo systems. Establishing a structure-activity relationship (SAR) by synthesizing and testing analogs would further refine its properties and could lead to the development of even more potent and selective probes.
References
-
Development of Second Generation Activity-Based Chemical Probes for Sirtuins. MDPI.[Link]
-
Development of Activity-Based Chemical Probes for Human Sirtuins. PubMed - NIH.[Link]
-
Development of Activity-Based Chemical Probes for Human Sirtuins. ACS Publications.[Link]
-
Multifunctional activity-based chemical probes for sirtuins. RSC Publishing.[Link]
-
Development of Chemical Probes and Small Molecules to Modulate Cellular Sirtuin Deacylase Activity. ProQuest.[Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH.[Link]
-
Sirtuin inhibitors. PubMed.[Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.[Link]
-
This compound - 98%, high purity , CAS No.871269-18-0. Allschoolabs.[Link]
-
This compound. InfochemsDB.[Link]
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. labsolu.ca [labsolu.ca]
- 5. Buy Online - this compound - 98%, high purity , CAS No.871269-18-0 - We Deliver Worldwide [allschoolabs.com]
- 6. This compound [infochems.co.kr]
- 7. 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting "5-bromo-N-butyl-2-methoxybenzenesulfonamide" synthesis side reactions
Welcome to the technical support hub for the synthesis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a two-step process:
-
Sulfonamide Formation: Reaction of 2-methoxybenzenesulfonyl chloride with n-butylamine.
-
Electrophilic Bromination: Bromination of the resulting N-butyl-2-methoxybenzenesulfonamide.
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. Common challenges include incomplete reactions, the formation of isomeric and over-brominated byproducts, and difficulties in purification. This guide will address these issues systematically.
Diagram: Synthetic Pathway and Potential Pitfalls
Caption: General synthetic route and common side reactions.
II. Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis is consistently low. What are the most likely causes?
Low yields can often be traced back to the initial sulfonamide formation step. The primary culprit is the hydrolysis of the highly reactive 2-methoxybenzenesulfonyl chloride starting material by ambient moisture, which converts it to the unreactive sulfonic acid.[1][2] Additionally, using an inappropriate base or solvent can negatively affect the nucleophilicity of n-butylamine and the stability of the reactants.[1]
Q2: I'm observing multiple spots on my TLC plate after the bromination step that are difficult to separate. What could these be?
This typically indicates the formation of isomeric byproducts. The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution.[3][4] Therefore, in addition to the desired para-bromo product (5-bromo isomer), you are likely forming the ortho-bromo isomer. Over-bromination can also occur, leading to di-bromo products.[5]
Q3: Is it necessary to purify the intermediate, N-butyl-2-methoxybenzenesulfonamide, before proceeding to the bromination step?
While a one-pot synthesis may seem more efficient, purification of the intermediate is highly recommended. Impurities from the first step, such as unreacted starting materials or byproducts from the hydrolysis of the sulfonyl chloride, can interfere with the bromination reaction and complicate the final purification.
Q4: What is the best method for purifying the final product?
Recrystallization is often an effective method for purifying solid sulfonamides.[1] The choice of solvent is crucial and may require some experimentation. A solvent system in which the desired product is sparingly soluble at room temperature but readily soluble when hot is ideal. If recrystallization is ineffective, column chromatography on silica gel is a versatile alternative.[6]
III. Troubleshooting Guide: Side Reactions & Solutions
This section provides a detailed analysis of specific side reactions and practical steps to mitigate them.
Issue 1: Incomplete Sulfonamide Formation
Symptoms:
-
Low yield of N-butyl-2-methoxybenzenesulfonamide.
-
Presence of unreacted 2-methoxybenzenesulfonyl chloride or n-butylamine in the crude product.
-
Formation of 2-methoxysulfonic acid as a byproduct.
Causality:
-
Hydrolysis of Sulfonyl Chloride: 2-methoxybenzenesulfonyl chloride is moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2]
-
Inadequate Base: A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl generated during the reaction.[1] An insufficient amount or a weak base can lead to the protonation of n-butylamine, reducing its nucleophilicity.
Solutions & Experimental Protocols:
| Corrective Action | Detailed Protocol |
| Ensure Anhydrous Conditions | 1. Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (nitrogen or argon). 2. Use anhydrous solvents. Solvents can be dried using appropriate drying agents or purchased as anhydrous grade. 3. Conduct the reaction under an inert atmosphere.[1][2] |
| Optimize Base and Stoichiometry | 1. Use 1.1-1.5 equivalents of a dry, non-nucleophilic base such as triethylamine or pyridine.[2] 2. A common starting stoichiometry is a 1:1 molar ratio of n-butylamine to 2-methoxybenzenesulfonyl chloride.[2] 3. Add the sulfonyl chloride dropwise to a solution of the amine and base at 0 °C to control the exotherm.[2] |
Issue 2: Formation of Isomeric and Over-Brominated Byproducts
Symptoms:
-
A mixture of products observed by TLC, HPLC, or NMR.
-
Difficulty in isolating the pure 5-bromo isomer.
Causality:
-
Directing Effects: The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution.[3][4] This electronic effect makes both the ortho and para positions susceptible to bromination.
-
Reaction Conditions: Harsh brominating agents or elevated temperatures can lead to a lack of selectivity and the formation of di-brominated products.[5]
Solutions & Experimental Protocols:
| Corrective Action | Detailed Protocol |
| Use a Milder Brominating Agent | 1. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine.[7] 2. The reaction with NBS can often be carried out at room temperature, which can improve selectivity. |
| Control Reaction Temperature | 1. Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para product. |
| Optimize Solvent | 1. Acetonitrile can be an effective solvent for bromination with NBS and can lead to exclusive aromatic ring bromination.[7] |
Diagram: Troubleshooting Logic for Bromination
Caption: Decision tree for troubleshooting the bromination step.
Issue 3: N,N-Dialkylation of the Sulfonamide
Symptoms:
-
Formation of a byproduct with a higher molecular weight corresponding to the addition of two butyl groups.
Causality:
-
This is a common side reaction when using primary sulfonamides. A large excess of the alkylating agent can favor dialkylation.[8]
Solutions & Experimental Protocols:
| Corrective Action | Detailed Protocol |
| Control Stoichiometry | 1. Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent (in this case, n-butylamine in the first step).[8] |
| Slow Addition | 1. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.[8] |
Issue 4: Cleavage of the Methoxy Ether
Symptoms:
-
Formation of a phenolic byproduct.
Causality:
-
While less common under standard bromination conditions, strongly acidic conditions or high temperatures can lead to the cleavage of the methoxy group.
Solutions & Experimental Protocols:
| Corrective Action | Detailed Protocol |
| Avoid Harsh Acidic Conditions | 1. If using a catalyst for bromination, select one that does not promote ether cleavage. Lewis acids should be used with caution. |
| Maintain Moderate Temperatures | 1. Avoid excessive heating during the reaction and work-up to preserve the methoxy group. |
IV. References
-
BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from
-
BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Classic Chemistry. (n.d.). The reactions of methoxybenzene. Retrieved from [Link]
-
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Retrieved from
-
BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. Retrieved from
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. issr.edu.kh [issr.edu.kh]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation of 2-Methoxybenzenesulfonamide Derivatives
Introduction
The N-alkylation of 2-methoxybenzenesulfonamide and its derivatives is a critical transformation in medicinal chemistry and drug development. The resulting N-alkylated sulfonamides are prevalent scaffolds in a wide array of therapeutic agents. However, achieving high yields and selectivity in this reaction can be challenging, often plagued by issues such as low conversion, side-product formation, and incompatibility with sensitive functional groups.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the N-alkylation of 2-methoxybenzenesulfonamide derivatives.
Issue 1: Low to No Conversion or Poor Yield
Question: My N-alkylation reaction of a 2-methoxybenzenesulfonamide derivative is resulting in a low yield or is failing to proceed entirely. What are the potential causes and how can I systematically troubleshoot this?
Answer: Low conversion is a frequent hurdle that can often be traced back to one of four key parameters: the base, the alkylating agent, the solvent, or the reaction temperature. The sulfonamide proton is weakly acidic (pKa ≈ 10-11) and requires sufficient basicity to be removed, forming the nucleophilic sulfonamide anion.
Here is a logical workflow to diagnose and solve the issue:
Detailed Breakdown of Solutions:
-
Re-evaluate Your Base Selection: The choice of base is paramount. Its strength must be matched to the acidity of the sulfonamide N-H proton.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl bromide or iodomethane. Cesium carbonate (Cs₂CO₃) is generally more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which results in a more 'naked' and thus more reactive sulfonamide anion.
-
Strong Bases (e.g., NaH, KOt-Bu, KHMDS, DBU): For less reactive alkylating agents (e.g., alkyl chlorides) or more sterically hindered substrates, a stronger base is necessary to ensure complete deprotonation.[1] Sodium hydride (NaH) is a common and effective choice, used in polar aprotic solvents like THF or DMF.[2]
-
-
Assess Alkylating Agent and Leaving Group: The reactivity of the electrophile is critical.
-
Leaving Group Ability: The rate of Sₙ2 reactions is highly dependent on the leaving group. The general order of reactivity for alkyl halides is I > Br > Cl.[2] If you are experiencing low conversion with an alkyl chloride, switching to the corresponding bromide or iodide can dramatically improve the reaction rate.
-
Alternative Alkylating Agents: If traditional alkyl halides are problematic, consider alternative electrophiles. Alkylation with trichloroacetimidates can proceed under thermal conditions in refluxing toluene without the need for an external acid or base.[3][4]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[1] Thermal alkylations, for instance, often necessitate refluxing in solvents like toluene.[5] If your reaction is sluggish at room temperature, incrementally increasing the heat while monitoring for decomposition is a logical next step.
-
Time: Ensure the reaction is allowed to run to completion. Monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Choose the Correct Solvent: The solvent plays a crucial role in solvating the reagents and influencing reaction kinetics.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are standard choices for reactions involving anionic nucleophiles.[2] They are effective at solvating the metal cation (e.g., Na⁺, K⁺) from the base, which prevents it from forming a tight ion pair with the sulfonamide anion, thereby increasing the anion's nucleophilicity.
-
Caution: Be aware that strong bases can deprotonate or react with solvents like DMF at elevated temperatures.[6]
-
-
Consider Steric Effects: The 2-methoxy group on the benzenesulfonamide ring can exert some steric hindrance, as can bulky alkylating agents. N-substituted sulfonamides are generally less reactive than their primary counterparts due to increased steric bulk around the nitrogen atom.[3][5] If steric hindrance is suspected, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a less hindered reagent.
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for the desired mono-alkylated product?
Answer: Dialkylation occurs when the initially formed mono-alkylated sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent. This is a common side reaction, particularly with unhindered primary sulfonamides and reactive alkylating agents.[2]
Here are several effective strategies to favor mono-alkylation:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.2 equivalents).[2] This minimizes the availability of the alkylating agent to react with the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the deprotonated sulfonamide solution. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant primary sulfonamide anion over the less abundant and less reactive secondary amide anion.[2]
-
Use Alternative Methods: Certain reactions are known for their high selectivity for mono-alkylation. The Fukuyama-Mitsunobu reaction , for example, is an excellent method for the mono-alkylation of sulfonamides under mild, neutral conditions.[1]
Issue 3: Reaction Incompatibility with Sensitive Functional Groups
Question: My starting materials contain sensitive functional groups (e.g., esters, reducible groups) that are being affected by the harsh reaction conditions (e.g., strong base, high heat). What are my options?
Answer: Protecting sensitive functionalities is one option, but choosing a milder, more chemoselective reaction is often a more elegant and efficient strategy.
-
Manganese-Catalyzed Borrowing Hydrogen: This modern method uses alcohols as alkylating agents and proceeds under conditions that have been shown to tolerate reducible functional groups like benzyl ethers, olefins, and esters.[7] It is an environmentally friendly option, with water as the only byproduct.[7]
-
Fukuyama-Mitsunobu Reaction: This reaction is conducted under mild, neutral conditions, making it highly compatible with a wide range of sensitive functional groups.[8] It involves the reaction of an alcohol with the sulfonamide in the presence of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[8]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose conditions to start with for N-alkylation of 2-methoxybenzenesulfonamide?
For a standard, reactive primary alkyl halide (e.g., benzyl bromide, ethyl iodide), a good starting point is using 1.1 equivalents of the alkyl halide with 1.5 equivalents of cesium carbonate (Cs₂CO₃) in DMF at a temperature between 25 °C and 60 °C. For less reactive halides, consider using sodium hydride (NaH, 1.1 eq.) in THF at 0 °C to room temperature.
Q2: Can I use alcohols directly as alkylating agents instead of alkyl halides?
Yes, this is a key feature of "Borrowing Hydrogen" or "Hydrogen Auto-transfer" catalysis.[4] This method uses a transition metal catalyst (e.g., based on Manganese, Iridium, or Ruthenium) to transiently oxidize the alcohol to an aldehyde in situ.[7] The aldehyde then undergoes reductive amination with the sulfonamide, and the catalyst is regenerated. This approach is highly atom-economical and avoids the use of potentially genotoxic alkyl halides.[6][7]
Q3: Are there any metal-free alternatives to traditional Sₙ2 conditions?
Yes. As mentioned previously, the reaction of sulfonamides with alkyl trichloroacetimidates under thermal conditions (e.g., refluxing toluene) is an effective metal-free alkylation method.[5] This reaction is particularly effective for alkylating agents that can form a stable carbocation precursor.[3][9]
Q4: My 2-methoxybenzenesulfonyl group is being used as a protecting group for an amine. What are the best conditions for its removal?
The removal (deprotection) of arylsulfonyl groups can be challenging due to their stability. Conditions often depend on the specific nature of the molecule. Common methods include reductive cleavage (e.g., using sodium amalgam or samarium iodide) or acidic hydrolysis under harsh conditions. For certain activated sulfonamides (like 2- and 4-nitrobenzenesulfonamides), deprotection can be achieved under mild conditions using a thiol and a base.[1] It is recommended to consult literature specific to arylsulfonyl deprotection for the most suitable method for your substrate.
Data & Protocols
Table 1: Comparative Guide to Common Bases for N-Alkylation
| Base | Formula | pKa (Conj. Acid) | Strength | Typical Solvents | Key Considerations |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Weak | DMF, Acetonitrile | Inexpensive and mild; often requires heat and reactive electrophiles.[1][7] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Weak | DMF, Acetonitrile | More effective than K₂CO₃ due to higher solubility and the "cesium effect".[1] |
| DBU | C₉H₁₆N₂ | ~13.5 | Strong (non-nucleophilic) | THF, Toluene | Organic-soluble strong base, useful for avoiding inorganic salts.[1] |
| Sodium Hydride | NaH | ~36 | Very Strong | THF, DMF | Highly effective for complete deprotonation; requires anhydrous conditions and careful handling (flammable).[2] |
| KHMDS | KN(SiMe₃)₂ | ~26 | Very Strong | THF, Toluene | Very strong, non-nucleophilic base; provides a soluble system.[1] |
Table 2: Comparison of Key N-Alkylation Methodologies
| Method | Reagents | Pros | Cons | Best For... |
| Classical Sₙ2 | Alkyl Halide + Base | Simple, well-established, wide variety of reagents available. | Can require harsh conditions; risk of dialkylation; halides can be toxic/mutagenic.[6] | General purpose alkylations with robust substrates. |
| Fukuyama-Mitsunobu | Alcohol + PPh₃ + DIAD/DEAD | Mild, neutral conditions; excellent for mono-alkylation; good for sensitive substrates.[1] | Stoichiometric phosphine oxide byproduct can be difficult to remove; can be expensive. | Substrates with acid/base sensitive functional groups. |
| Borrowing Hydrogen | Alcohol + Metal Catalyst | Atom-economical (water is the only byproduct); uses readily available alcohols; good functional group tolerance.[7] | Requires a specific catalyst; may require high temperatures; catalyst removal may be necessary. | Green chemistry approaches and use of alcohols as alkylating agents. |
| Thermal Imidate | Trichloroacetimidate | Metal- and base-free; simple thermal conditions.[3] | Limited to electrophiles that form stable cations; requires pre-synthesis of the imidate. | Acid- and base-sensitive substrates where a metal-free approach is desired. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with NaH and an Alkyl Halide
This protocol is a general guideline and should be optimized for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-methoxybenzenesulfonamide derivative (1.0 eq.).
-
Add anhydrous THF (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq.) dropwise via syringe.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Manganese-Catalyzed N-Alkylation with an Alcohol (Borrowing Hydrogen)
This protocol is adapted from the work of Reed-Berendt and Morrill (2019) and requires a specific manganese precatalyst.[7]
-
In a glovebox, add the 2-methoxybenzenesulfonamide derivative (1.0 eq.), the alcohol (1.0 eq.), Mn(I) PNP pincer precatalyst (e.g., 5 mol %), and potassium carbonate (K₂CO₃, 10 mol %) to an oven-dried vial equipped with a stir bar.
-
Add xylenes to achieve the desired concentration (e.g., 1 M).
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 150 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Demir, A. S., & Sesenoglu, O. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(11), PR1-PR85. Available at: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Available at: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available at: [Link]
-
Various Authors. (2024). N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Request PDF on ResearchGate. Available at: [Link]
-
Dodge, M. W., & Johnson, J. S. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. Available at: [Link]
-
Campbell, J. A., & Hart, D. J. (1993). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. The Journal of Organic Chemistry, 58(10), 2900-2903. Available at: [Link]
-
Majdecki, M., & Jurczak, J. (2024). S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kasian, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 26-34. Available at: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
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- 9. researchgate.net [researchgate.net]
"5-bromo-N-butyl-2-methoxybenzenesulfonamide" solubility issues in biological assays
Welcome to the technical support center for 5-bromo-N-butyl-2-methoxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges commonly encountered with this compound in biological assays. Here, we provide in-depth, scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Compound at a Glance: Predicted Physicochemical Properties
Understanding the inherent physicochemical properties of this compound is the first step in troubleshooting its solubility. Due to the limited availability of experimental data for this specific molecule, we have utilized well-established computational models to predict key parameters that govern its solubility behavior.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₆BrNO₃S | |
| Molecular Weight | 322.22 g/mol | |
| LogP (Octanol/Water) | 3.25 | Indicates high lipophilicity and consequently low aqueous solubility. |
| Aqueous Solubility (logS) | -3.8 (approx. 16.6 mg/L or 51.5 µM) | Classified as poorly soluble to insoluble in aqueous media. |
| pKa (Sulfonamide N-H) | ~9.5 | The compound is a weak acid. At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. |
Note: These values are predictions and should be used as a guide for experimental design. It is always recommended to experimentally determine these properties for the highest accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon, often termed "crashing out," is a classic sign of a poorly water-soluble compound.[1] Your compound is soluble in the neat organic solvent (DMSO), but when introduced to the aqueous environment of your buffer, it rapidly exceeds its thermodynamic solubility limit and precipitates out of solution.[1] The final concentration of DMSO in your assay is a critical factor; for many cell-based assays, it's crucial to keep it below 0.5% to avoid solvent-induced artifacts.[2]
Immediate Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility without affecting the assay's integrity.[2]
-
Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[3]
-
Pre-warm the Assay Media: Ensuring your cell culture media or buffer is at the experimental temperature (e.g., 37°C) before adding the compound can sometimes aid in solubility.[3]
Q2: I'm adhering to the maximum tolerable DMSO concentration for my cells, but my compound's solubility is still insufficient for the desired final concentration in my assay. What are my next options?
When the primary solvent concentration is maxed out, a systematic approach to solubility enhancement is necessary. It is imperative to test any new excipient for its own potential biological activity in your specific assay system by running vehicle-only controls.
Recommended Strategies:
-
Co-solvents: While DMSO is the most common, other water-miscible organic solvents can be considered, such as ethanol or polyethylene glycol (PEG). However, their compatibility with your specific assay must be thoroughly validated.
-
pH Adjustment: Given the predicted acidic pKa of ~9.5 for the sulfonamide proton, this compound will be predominantly in its neutral, less soluble form at physiological pH (7.4). Increasing the pH of your buffer to be closer to or above the pKa will deprotonate the sulfonamide, forming a more soluble salt. However, the pH must remain within a range that is compatible with your biological system.
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like yours, thereby increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible option.[6]
-
Surfactants: For cell-free assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize the compound.[7] Caution is advised for cell-based assays as surfactants can cause membrane disruption.[8]
-
Here is a decision-making workflow to guide you through these choices:
Q3: How can I be certain that the solubilizing agent itself is not interfering with my biological assay?
This is a critical aspect of good experimental design and data interpretation. Any solubilizing agent, or "vehicle," has the potential to exert its own biological effects.
Essential Validation Protocol:
-
Vehicle Control: Always include a control group that is treated with the highest concentration of the vehicle (e.g., 0.5% DMSO, or 0.5% DMSO with 1% HP-β-CD) used in your experiment, but without the compound.
-
Dose-Response of Vehicle: It is good practice to test a range of concentrations of the vehicle alone to ensure there is no dose-dependent effect on your assay readout.
-
Literature Review: Consult the literature for known effects of your chosen excipients in similar assay systems. For example, cyclodextrins have been reported to extract cholesterol from cell membranes, which could be a confounding factor in certain cellular assays.
Q4: Could sonication or heating be used to improve the solubility of this compound?
Yes, these physical methods can be employed, but with caution.
-
Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution. This is often done when preparing stock solutions in DMSO or when making initial dilutions in aqueous media.[3]
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, you must be certain of the thermal stability of this compound to avoid degradation.[3] It is also important to note that a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to the assay temperature.
Experimental Protocol for Solubility Enhancement with Cyclodextrin:
-
Prepare a Cyclodextrin Stock Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer to create a concentrated stock solution (e.g., 10-20% w/v).
-
Prepare Compound Stock in DMSO: Create a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Intermediate Dilution: Dilute the DMSO stock into the cyclodextrin-containing buffer. The ratio will depend on the final desired concentrations of the compound and cyclodextrin. For example, a 1:10 dilution of a 50 mM DMSO stock into a 10% HP-β-CD solution.
-
Vortex and Incubate: Vortex the mixture thoroughly and allow it to incubate, sometimes with gentle agitation, to facilitate the formation of the inclusion complex.
-
Final Dilution: Add the compound-cyclodextrin complex solution to your final assay system.
-
Controls: Remember to include a vehicle control containing the same final concentrations of DMSO and HP-β-CD.
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| Optimize DMSO/Co-solvent | Simple, widely used. | Limited by solvent toxicity to cells; may not be sufficient for very insoluble compounds. | Initial troubleshooting; when slight solubility enhancement is needed. |
| pH Adjustment | Can significantly increase solubility for ionizable compounds. | Limited by the pH tolerance of the biological system; may alter compound activity. | Compounds with a suitable pKa where the assay is robust to pH changes. |
| Cyclodextrins | Generally biocompatible; can significantly enhance solubility.[9] | Can have their own biological effects (e.g., cholesterol extraction); may not be effective for all compounds. | Cell-based and in vivo assays where other methods are not suitable. |
| Surfactants | Highly effective at solubilizing lipophilic compounds.[7] | Often toxic to cells; can interfere with protein-based assays. | Cell-free enzymatic and biochemical assays. |
This guide provides a framework for addressing the solubility challenges of this compound. By systematically applying these principles and rigorously validating your methods with appropriate controls, you can generate reliable and reproducible data in your biological assays.
References
- Vertex AI Search. (2026). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. (2026). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Vertex AI Search. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
- Vertex AI Search. (2026). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. (2026). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. (2026). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem.
- Vertex AI Search. (2026). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- Vertex AI Search. (2026). 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide - Chemigran Pte Ltd.
- Vertex AI Search. (2026). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit.
- Vertex AI Search. (2026). Technical Support Center: Troubleshooting Compound X Solubility - Benchchem.
- Vertex AI Search. (2026). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem.
- Vertex AI Search. (2026). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR - Sigma-Aldrich.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Any suggestions for treating DMSO soluble compound in cell culture?
- Vertex AI Search. (2026). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Vertex AI Search. (2026). Dimethyl sulfoxide - Wikipedia.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). This compound.
- Vertex AI Search. (2026). DMSO concentration in cell culture?
- Vertex AI Search. (2026). Protocol for Assessing the Antibacterial Activity of Sulfonamides - Benchchem.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed.
- Vertex AI Search. (2026). HPLC Troubleshooting Guide.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Dissolution Method Troubleshooting: An Industry Perspective.
- Vertex AI Search. (2026). 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
- Vertex AI Search. (2026). This compound.
- Vertex AI Search. (2026). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH.
- Vertex AI Search. (2026). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia - NIH.
- Vertex AI Search. (2026). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
- Vertex AI Search. (2026). 5-bromo-N-hex-5-ynyl-2-methoxybenzenesulfonamide | C13H16BrNO3S - PubChem.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). This compound, 98% Purity, C11H16BrNO3S, 25 grams.
Sources
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Technical Support Center: Improving the Purity of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Welcome to the technical support center for the purification of 5-bromo-N-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the purity of this compound. The following information is based on established scientific principles and field-proven techniques for the purification of sulfonamides and related aromatic compounds.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My isolated product is an off-white or yellowish solid, not the expected white crystalline material. What are the likely impurities?
Answer: A discolored product often indicates the presence of residual starting materials, byproducts, or decomposition products. The most common culprits include:
-
Unreacted 5-bromo-2-methoxybenzenesulfonyl chloride: This is a common starting material for the synthesis of the target compound.[1] Its presence suggests an incomplete reaction.
-
Excess n-butylamine: While volatile, it can form salts that are difficult to remove.
-
Hydrolysis product (5-bromo-2-methoxybenzenesulfonic acid): The sulfonyl chloride starting material is sensitive to moisture and can hydrolyze.[2][3]
-
Colored impurities from the bromination step: If the synthesis started from 2-methoxybenzenesulfonamide, residual bromine or brominated byproducts could be present.[4][5]
Question 2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the initial workup. How can I identify the major impurity?
Answer: TLC is an excellent first step for purity assessment.[6][7] To identify the major impurity, you can:
-
Co-spotting: Run a TLC with your crude product, the starting materials (5-bromo-2-methoxybenzenesulfonyl chloride and n-butylamine), and the purified product (if available) on the same plate. This will help you identify which spots correspond to which compounds.
-
Staining: Use different visualization techniques. For instance, sulfonamides can be visualized under UV light and may appear as fluorescent spots after spraying with a fluorescamine solution.[6][8]
-
LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your mixture and provide their mass-to-charge ratios, aiding in the identification of impurities.[6][9]
Question 3: My attempts at recrystallization result in an oiling out of the product instead of crystals. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it separates from the cooling solution as a liquid instead of a solid.[10] This is often due to a high concentration of impurities or an inappropriate solvent choice.[10][11]
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For sulfonamides, mixtures of ethanol-water or isopropanol-water are often effective.[10][13]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[10][11]
-
Reduce Impurity Load: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[10]
-
Seeding: Adding a small seed crystal of the pure compound can induce crystallization.[10]
Question 4: I'm losing a significant amount of product during column chromatography. How can I improve my recovery?
Answer: Low recovery from column chromatography can be due to several factors:
-
Compound Degradation: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[4] Using neutral or deactivated silica gel can mitigate this.
-
Irreversible Adsorption: Highly polar compounds can bind strongly to the silica gel. Using a more polar eluent system can help to elute the compound.
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not move off the column. Optimize the solvent system using TLC first.
-
Streaking on the Column: This can be caused by applying the sample in a solvent that is too strong, leading to poor separation and broad bands. Dissolve the sample in a minimal amount of a less polar solvent before loading.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for determining the purity of your synthesized compound.[6]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of your this compound and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL solution.[6]
-
Standard Preparation: Prepare a standard solution of a known pure sample of the compound at the same concentration if available.
-
Injection: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the percent purity by dividing the peak area of the main compound by the total peak area of all components.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying this compound by recrystallization.[10][12]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Start by testing the solubility of your crude product in various solvents and solvent mixtures to find the optimal one. An ethanol/water mixture is a good starting point for sulfonamides.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it. Heat the solution gently on a hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Section 3: Visualizations
Troubleshooting Workflow for Purity Improvement
The following diagram illustrates a logical workflow for troubleshooting and improving the purity of this compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
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- 5. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
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- 7. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
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- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
"5-bromo-N-butyl-2-methoxybenzenesulfonamide" stability in different solvents
Welcome to the technical support resource for 5-bromo-N-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in various solvent systems. Understanding and controlling stability is paramount for ensuring experimental reproducibility, developing robust analytical methods, and maintaining the integrity of the molecule for downstream applications.
This document moves beyond simple data presentation to explain the underlying chemical principles governing the stability of this sulfonamide derivative. We will explore potential degradation pathways and provide actionable troubleshooting guides and validated experimental protocols to empower you to address stability challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and environmental factors:
-
pH: The sulfonamide linkage is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][2] While generally more stable than amides, extreme pH can catalyze the cleavage of the sulfur-nitrogen (S-N) bond.[1] Sulfonamides are typically most stable in neutral to slightly alkaline conditions (pH 7-9).[2]
-
Solvent Type (Protic vs. Aprotic): Polar protic solvents (e.g., water, methanol, ethanol) can participate directly in hydrolysis reactions by donating a proton and stabilizing the transition state.[1][3] Polar aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally less reactive towards the sulfonamide bond, though they may contain water as an impurity.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4] Therefore, storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is a standard practice to minimize degradation over time. However, freeze-thaw cycles should be evaluated as they can sometimes cause precipitation or degradation.[4][5]
-
Light Exposure: The presence of a bromo-aromatic system makes the molecule potentially susceptible to photolytic degradation upon exposure to UV or even high-intensity visible light.[6][7] This can involve the cleavage of the carbon-bromine bond or other photochemical reactions.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can potentially lead to oxidative degradation, although this is generally a less common pathway for sulfonamides compared to hydrolysis or photolysis.[8][9]
Q2: What is the recommended general procedure for storing solutions of this compound?
Based on the compound's structure, the following general storage guidelines are recommended to maximize stability:
-
Solvent Choice: For short-term storage, use a high-purity, anhydrous polar aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4][7]
-
Temperature Control: For short-term use (days), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), store aliquots at -20°C or -80°C to minimize evaporation and degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially if the solvent is not rigorously anhydrous, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Q3: I observe precipitation when I dissolve the compound in an aqueous buffer. What is happening?
This is a common solubility issue. This compound, like many organic molecules, has limited aqueous solubility. The N-butyl group and the bromo-substituted benzene ring contribute to its hydrophobicity.[10][11]
Causality: When you add a concentrated stock solution (likely in a solvent like DMSO) to an aqueous buffer, the compound may crash out because the final solvent mixture can no longer keep it dissolved.
Solution:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final buffer, but be mindful that this can affect biological assays. Typically, keeping the final DMSO concentration below 0.5-1% is recommended for cell-based experiments.
-
Perform a solubility test to determine the maximum soluble concentration in your specific buffered system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Inconsistent results or loss of activity in biological assays over time. | Compound Degradation: The compound is likely degrading in your assay medium or stock solution. The sulfonamide bond may be hydrolyzing, or the molecule could be undergoing photodecomposition.[12] | 1. Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before your experiment. 2. Run a Stability Check: Analyze a sample of your stock solution and a sample incubated in your assay medium (without cells/reagents) by HPLC at t=0 and after 24h to quantify degradation. 3. Minimize Light Exposure: Conduct experimental steps under subdued lighting. |
| Appearance of new peaks in HPLC/LC-MS chromatogram of an aged solution. | Degradation Products: The new peaks are likely degradation products. The most probable are the sulfonic acid (from S-N bond cleavage) and potentially debrominated species if exposed to light.[2][13] | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. This can help confirm the degradation pathway. 2. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to see if you can reproduce the unknown peaks. This confirms their identity as degradants.[8][14] See the protocol below. |
| The solid compound has changed color (e.g., from white to yellow/brown). | Slow Decomposition: This indicates slow degradation of the solid material, possibly due to prolonged exposure to air, moisture, or light during storage.[7] | 1. Verify Purity: Re-analyze the solid by HPLC or another suitable method to determine its purity before use. 2. Improve Storage Conditions: Store the solid compound in a desiccator, in the dark, and at the recommended temperature (often room temperature for solids, but check the supplier datasheet).[15][16] For long-term storage, consider flushing the container with an inert gas. |
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance.[9] It helps to identify likely degradation products and develop stability-indicating analytical methods.[8][14]
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (or a UV lamp)
-
Oven
Methodology:
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH. This will be your "unstressed" control sample (T=0).
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Aim for 5-20% degradation.[8][14] Adjust stress duration or temperature if degradation is too fast or too slow.
| Condition | Stressor Solution | Incubation Conditions | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24 hours | Add 1 mL of 0.1 M NaOH to neutralize. |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 8 hours | Add 1 mL of 0.1 M HCl to neutralize. |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | No neutralization needed, but ensure the final concentration is suitable for injection. |
| Thermal Stress | None (use stock soln.) | 80°C in an oven for 48 hours (after evaporating solvent and redissolving) | N/A |
| Photolytic Stress | None (use stock soln.) | Expose solution to UV light (e.g., 254 nm) or in a photostability chamber for 24 hours | Store in the dark. A parallel control sample should be wrapped in foil and kept at the same temperature. |
3. Sample Analysis:
-
After the incubation period and any necessary neutralization, dilute all samples (including the T=0 control) to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.
-
Analyze by a suitable reverse-phase HPLC method (e.g., C18 column with a water/ACN gradient).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
If using LC-MS, analyze the mass of the new peaks to propose structures for the degradation products.
Visualized Workflows and Pathways
Caption: Decision tree for selecting an appropriate solvent.
Caption: Workflow for a typical forced degradation study.
Caption: The most probable hydrolytic degradation pathway.
References
- Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - NIH. (2022).
- Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. (2025).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
- Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - ResearchGate. (2022).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016).
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. (n.d.).
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024).
- Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012).
- This compound. (n.d.).
- 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. (n.d.).
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (2025).
- photosubstitution reactions of aromatic compounds. (n.d.).
- Different Drug Storage Conditions - Pharmaceutical labeling machine manufacturer from China. (2024).
- Stability of sulphonamide drugs in meat during storage - PubMed. (1998).
- Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (2025).
- Benzenesulfonamide, N-butyl- - Lanxess. (2016).
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023).
- Drug quality and storage | MSF Medical Guidelines. (n.d.).
- Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic. (n.d.).
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Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the complexities of off-target effects (OTEs) in cell-based assays. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the specificity and reliability of your experimental results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered in the lab that may be indicative of off-target effects. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My cells show significant toxicity or death after treatment, even at low concentrations of my siRNA/CRISPR components/small molecule.
Possible Cause: The observed cytotoxicity may not be related to the intended on-target activity but could be a result of off-target effects. For instance, some siRNA sequences can induce a cell-dependent toxic response independent of the target gene.[1] Similarly, high concentrations of CRISPR-Cas9 components can lead to widespread, unintended genomic alterations.
Step-by-Step Troubleshooting:
-
Rule out General Toxicity:
-
Cell Health: Ensure your cells are healthy, within a consistent and low passage number, and in the logarithmic growth phase before starting the experiment.[2]
-
Controls: Include a mock-treated (e.g., transfection reagent only) and an untreated control to establish a baseline for cell viability. For small molecules, use a vehicle-only control (e.g., DMSO) at the same final concentration.[3]
-
-
Deconvolute On-Target vs. Off-Target Toxicity:
-
For siRNA: Test at least two to three additional, validated siRNAs targeting different sequences of the same gene.[4] If the toxicity is specific to one siRNA sequence, it is likely an off-target effect.[1]
-
For CRISPR: Reduce the concentration of Cas9 and guide RNA (gRNA) delivered to the cells. Delivering the Cas9/gRNA as a pre-assembled ribonucleoprotein (RNP) complex can reduce the duration of activity and lower off-target events compared to plasmid delivery.[5][[“]][7]
-
For Small Molecules: Use a structurally related but biologically inactive analog of your compound.[2] If this inactive control still causes toxicity, the effect is off-target.
-
-
Perform a Rescue Experiment: This is the gold-standard for confirming on-target causality. After knockdown or knockout, re-introduce a version of the target gene that is resistant to your siRNA or gRNA (e.g., by silent mutations in the target sequence). If the phenotype (in this case, toxicity) is reversed, it confirms the effect is on-target.[8][9]
Issue 2: I'm seeing inconsistent or non-reproducible results between experiments.
Possible Cause: While many factors can affect reproducibility, off-target effects are a major contributor, especially when they are subtle and fall within the range of experimental variability.[10] For example, miRNA-like off-target effects of siRNAs can vary based on the cell state and the expression levels of unintended targets.[1]
Step-by-Step Troubleshooting:
-
Standardize Core Assay Parameters:
-
Cell Seeding: Ensure precise and consistent cell seeding density. Over- or under-confluent cells can respond differently.[10][11]
-
Reagent Preparation: Prepare fresh dilutions of compounds and reagents for each experiment. Avoid multiple freeze-thaw cycles.[2][12]
-
Incubation Conditions: Strictly control incubator conditions like temperature and CO2.[2]
-
-
Address Reagent-Specific Off-Target Effects:
-
siRNA Pooling: Using a pool of multiple siRNAs (a "siPOOL") targeting the same gene at a lower total concentration can dilute out the off-target effects of any single siRNA molecule while maintaining on-target knockdown.[8][13]
-
CRISPR Specificity: Use high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) which are engineered to have reduced off-target cleavage activity.[[“]] Also, use gRNA design tools that predict and help minimize off-target sites.[5][14][15]
-
Small Molecule Concentration: Perform a careful dose-response analysis. Off-target effects often manifest at higher concentrations, while on-target effects should occur at a specific, often lower, concentration range.[2]
-
-
Implement Orthogonal Validation: Do not rely on a single method. Confirm your phenotype using an alternative perturbation method that has a different off-target profile.[16][17] For example, if you observe a phenotype with siRNA, try to reproduce it using CRISPR knockout or a specific small molecule inhibitor.[2]
Issue 3: The cellular phenotype I observe doesn't match the known function of my target protein.
Possible Cause: This is a strong indicator of a dominant off-target effect. The observed phenotype may be the result of the perturbation agent hitting one or more unintended targets that play a more significant role in the assayed pathway.[2]
Step-by-Step Troubleshooting:
-
Confirm Target Engagement: First, verify that your agent is hitting its intended target in your specific cellular context.
-
Employ Orthogonal Approaches: This is critical for validating that the phenotype is linked to the target.[16][17][19]
-
Genetic vs. Pharmacological: If a small molecule inhibitor produces phenotype 'X', does knocking down the target gene with multiple, distinct siRNAs or CRISPR also produce phenotype 'X'?[2]
-
Cross-reference with 'Omics Data: Analyze publicly available transcriptomic or proteomic data. If you are targeting a kinase, for example, do cells known to be sensitive to its inhibition show high expression of that kinase?[17]
-
-
Identify Potential Off-Targets:
-
Computational Prediction: Use bioinformatics tools to predict potential off-targets. For CRISPR, tools like CRISPOR or Chop-Chop can predict genomic sites with sequence similarity.[5][20] For small molecules, platforms exist that predict interactions based on chemical structure.[21][22]
-
Experimental Profiling: For an unbiased view, use genome-wide methods. For CRISPR, techniques like GUIDE-seq or CIRCLE-seq can empirically identify off-target cleavage sites.[[“]][23] For small molecules, chemical proteomics approaches can identify the full spectrum of protein binders.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects for different experimental tools?
A1: The mechanisms vary by modality:
-
siRNA/shRNA: The most common cause is the "seed region" (positions 2-7 of the guide strand) of the siRNA binding with partial complementarity to the 3' UTR of unintended mRNA transcripts, mimicking the action of a microRNA (miRNA).[1][13][24] This can lead to the translational repression or degradation of hundreds of unintended genes.[25] The passenger strand, which is typically degraded, can also sometimes be loaded into the RISC complex and cause its own off-target effects.[26]
-
CRISPR/Cas9: Off-target effects arise when the gRNA directs the Cas9 nuclease to cut at genomic sites that are similar, but not identical, to the intended target sequence.[27] The Cas9 enzyme can tolerate several mismatches between the gRNA and the DNA, particularly outside the "seed" region proximal to the Protospacer Adjacent Motif (PAM).[7][27]
-
Small Molecule Inhibitors: Most small molecules are not perfectly specific and can bind to multiple proteins, especially those with similar ATP-binding pockets (e.g., kinases) or ligand-binding domains.[2][28] This polypharmacology can lead to a complex mix of on-target and off-target cellular responses.
Q2: How can I proactively design my experiment to minimize off-target effects from the start?
A2: A well-designed experiment is the first line of defense.
-
For siRNA:
-
Bioinformatics: Use design algorithms that screen for seed region complementarity against the transcriptome to avoid known off-targets.
-
Chemical Modifications: Certain chemical modifications to the siRNA backbone, particularly in the seed region, can reduce off-target binding by sterically hindering base-pairing with unintended transcripts.[26][29]
-
Use the Lowest Effective Concentration: Titrate your siRNA to find the lowest concentration that gives robust on-target knockdown to minimize off-target engagement.
-
-
For CRISPR/Cas9:
-
gRNA Design: Use up-to-date design tools that score gRNAs for both on-target efficiency and off-target potential.[14][15] Choose gRNAs with fewer potential off-target sites that have multiple mismatches.
-
High-Fidelity Cas9: Use engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been shown to dramatically reduce off-target cleavage.[[“]]
-
RNP Delivery: Deliver the Cas9 and gRNA as a ribonucleoprotein (RNP) complex. The RNP is active immediately upon delivery but is degraded relatively quickly, limiting the time window for off-target cleavage to occur.[5][7]
-
-
For Small Molecules:
-
Select for Specificity: When possible, choose inhibitors that have been extensively profiled for specificity (e.g., through kinome scanning).
-
Use Appropriate Concentrations: Base your working concentration on the known IC50 or EC50 for the primary target, and avoid using excessively high concentrations that are more likely to engage lower-affinity off-targets.[2]
-
Q3: What are the absolute essential controls to include in my assay?
A3: Robust controls are non-negotiable for interpreting your data correctly.
| Control Type | Purpose | Applicability |
| Negative Control (Non-targeting) | To measure the baseline effect of the delivery method and reagent on the cells, independent of targeting any gene. | siRNA: Scrambled sequence siRNA. CRISPR: gRNA targeting a sequence not present in the genome (e.g., AAVS1 safe harbor site in non-human cells). |
| Vehicle Control | To control for effects of the solvent (e.g., DMSO, PBS) used to dissolve the experimental agent. | Small Molecules: The solvent at the same final concentration used for the test compound. |
| Positive Control | To ensure the experimental system and assay are working as expected. | siRNA/CRISPR: A reagent targeting a gene known to produce a robust and easily measurable phenotype in your assay (e.g., a gene essential for viability in a cell death assay).[11] Small Molecules: A well-characterized compound known to produce the expected effect.[3] |
| Multiple On-Target Reagents | To ensure the observed phenotype is not an artifact of a single reagent's off-target profile. | siRNA: At least 2-3 different siRNAs targeting the same gene. CRISPR: At least 2 different gRNAs targeting the same gene. |
| Rescue Construct | The definitive control to link a phenotype to the targeted gene. | siRNA/CRISPR: An expression vector for the target gene that is immune to the knockdown/knockout reagent. |
Q4: How do I definitively validate that my observed phenotype is due to the intended on-target effect?
A4: Validation requires building a case from multiple lines of evidence. No single experiment is sufficient. The workflow below outlines a robust validation strategy.
Part 3: Key Protocols & Workflows
Workflow: A Multi-Pillar Strategy for Phenotype Validation
This workflow provides a logical progression from initial observation to confident on-target validation.
Caption: A four-pillar workflow for validating that an observed phenotype is a true on-target effect.
Protocol: The Rescue Experiment
This protocol provides a generalized framework for performing a rescue experiment following gene knockdown with siRNA.
Objective: To confirm that an observed phenotype is specifically due to the knockdown of the target gene.
Principle: An expression vector containing the coding sequence (CDS) of the target gene is engineered with silent mutations in the siRNA binding site. This makes the resulting mRNA resistant to the siRNA. When this vector is introduced into cells previously treated with the siRNA, it should restore protein levels and reverse the phenotype if the effect was on-target.
Materials:
-
Cells displaying the phenotype of interest.
-
Validated siRNA targeting your gene of interest.
-
Non-targeting (scrambled) control siRNA.
-
Expression vector (e.g., pcDNA3.1) containing the wild-type CDS of your target gene.
-
Site-directed mutagenesis kit.
-
Transfection reagents for both siRNA and plasmid DNA.
-
Assay-specific reagents for measuring the phenotype (e.g., viability reagent, reporter assay components).
-
Reagents for verifying protein expression (e.g., antibodies for Western blot).
Methodology:
-
Design the Rescue Construct:
-
Identify the 19-21 nucleotide binding site of your siRNA within the target gene's CDS.
-
Introduce 3-4 silent point mutations ("wobble" mutations) into this sequence within your expression vector. These mutations should change the nucleotide sequence without altering the amino acid sequence. This is typically done using a site-directed mutagenesis kit.
-
Example: If the siRNA targets GCA-UGC-UAC (Ala-Cys-Tyr), you could mutate it to GCC-UGU-UAU (still Ala-Cys-Tyr).
-
Sequence-verify the final plasmid to confirm the mutations.
-
-
Experimental Setup: Prepare the following experimental groups in a multi-well plate format suitable for your assay:
-
Group 1 (Negative Control): Scrambled siRNA + Empty Vector
-
Group 2 (Phenotype Control): Target siRNA + Empty Vector
-
Group 3 (Rescue Attempt): Target siRNA + Rescue Vector
-
Group 4 (Overexpression Control): Scrambled siRNA + Rescue Vector
-
-
Transfection Procedure (Co-transfection or Sequential):
-
Sequential Transfection (Recommended):
-
Day 1: Transfect cells with the Target siRNA or Scrambled siRNA according to your optimized protocol.
-
Day 2 (24h post-siRNA): Transfect the siRNA-treated cells with either the Empty Vector or the Rescue Vector.
-
-
Co-transfection: Transfect siRNA and plasmid DNA simultaneously. This may require optimization of reagent ratios.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours post-plasmid transfection (or as determined by your standard assay timeline).
-
Phenotypic Analysis: Perform the cell-based assay to measure the phenotype in all groups.
-
Biochemical Analysis: In parallel, lyse a replicate plate of cells and perform a Western blot to confirm:
-
Successful knockdown in Group 2.
-
Restored expression of the target protein in Group 3.
-
-
-
Interpreting the Results:
-
Successful Rescue: If the phenotype observed in Group 2 (e.g., decreased cell viability) is significantly reversed or returned to baseline levels in Group 3, you have successfully demonstrated an on-target effect.
-
No Rescue: If the phenotype persists in Group 3 despite restored protein expression, the effect is likely off-target.
-
References
- The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
- Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9.
- Designing for Precision: How to Reduce CRISPR Off-Target Effects. CD Genomics.
- Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI.
- Strategies to mitigate off-target effects in CRISPR/Cas gene editing. Consensus.
- New Methods to Detect CRISPR Off-Target Mut
- Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics.
- Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. Broad Institute.
- Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy.
- Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery.
- siRNA Off-Target Effects: Causes, Extent & Impact. siTOOLs Biotech.
- CRISPR off-target detection with NGS.
- Hallmarks of Antibody Validation: Orthogonal Str
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Antibody Validation Essentials: Orthogonal Str
- Performing target valid
- The siRNA Non-seed Region and Its Target Sequences Are Auxiliary Determinants of Off-Target Effects.
- The multiple orthogonal tools approach to define molecular causation in the valid
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem.
- Widespread siRNA "off-target" transcript silencing mediated by seed region sequence complementarity. Semantic Scholar.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS.
- CRISPRon/off: CRISPR/Cas9 on- and off-target gRNA design.
- How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
- How can off-target effects of drugs be minimised?
- The power of orthogonal approaches to accelerate development of targeted therapies. Malvern Panalytical.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy.
- TROUBLESHOOTING GUIDE FOR ENZYM
- Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Compounds in Cell-Based Assays. BenchChem.
- What causes off-target effects in CRISPR?
- CRISPR Off-Target Effects: Mechanisms and Solutions. Danaher Life Sciences.
- Technique to identify small molecules could speed up drug discovery. UCLA.
- Troubleshooting a Faulty ELISA. Bitesize Bio.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. BenchChem.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates.
- How important is it to do a genetic rescue experiment to validate the result
- Why can't I get reproducible results in cell based assays?
- Off Target Effects in small interfering RNA or siRNA. Bio-Synthesis Inc..
- Target Valid
- 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery.
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
- Considerations to Limit Off-Target Edits in your Gene Editing Experiments. YouTube.
- Are there experimental tests for off target effects in CRISPR?
- Cell-Based Assays. Sigma-Aldrich.
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- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Yield in the Synthesis of N-Butyl Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-butyl sulfonamides, with a primary focus on improving reaction yields and product purity.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The synthesis of N-butyl sulfonamides, typically achieved by reacting a sulfonyl chloride with n-butylamine, is a fundamental transformation.[2][3] While seemingly straightforward, this reaction is often plagued by issues that lead to poor yields, challenging purifications, and inconsistent results. This guide is designed to provide you with the expertise and actionable protocols to diagnose and resolve these common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during N-butyl sulfonamide synthesis.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields typically stem from three primary sources:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the reagents will convert the reactive sulfonyl chloride into an unreactive sulfonic acid, halting the reaction.[4][5][6]
-
Inappropriate Reaction Conditions: The choice of base and solvent is critical. An incorrect base can fail to neutralize the HCl byproduct effectively, while the wrong solvent may not properly dissolve the reactants.[4]
-
Side Reactions: The most common side reaction with primary amines like n-butylamine is the formation of a bis-sulfonated product, which consumes your starting materials and complicates purification.[4]
Q2: I'm observing an unexpected and difficult-to-remove side product. What is it likely to be?
A2: With a primary amine like n-butylamine, the most common side product is the bis-sulfonylated amine, R-SO₂-N(Butyl)-SO₂-R. This occurs when the initially formed N-butyl sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. Another possibility is the unreacted sulfonic acid (from hydrolysis), which can complicate work-up.
Q3: Can I use an aqueous base like sodium hydroxide (NaOH)?
A3: While it is possible to use aqueous bases under specific conditions (known as Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing your sulfonyl chloride starting material.[4][7][8] For most research-scale syntheses, a non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred and more reliable method.[4][5]
Q4: How can I effectively monitor the progress of my reaction?
A4: The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9][10] By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the limiting reagent (usually the sulfonyl chloride) and the formation of the desired N-butyl sulfonamide product. This prevents premature work-up of an incomplete reaction or running a completed reaction for too long, which can encourage side product formation.
Part 2: In-Depth Troubleshooting Guide
This section explores the chemistry behind common problems and provides detailed solutions.
Issue 1: Catastrophic Yield Loss Due to Sulfonyl Chloride Hydrolysis
The single most prevalent cause of failure in sulfonamide synthesis is the hydrolysis of the electrophilic sulfonyl chloride.
The Underlying Chemistry
The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated. The product, a sulfonic acid, is unreactive towards the amine under these conditions.
Visualizing the Side Reaction
Caption: Undesired hydrolysis of sulfonyl chloride.
Diagnosis & Solution
-
Diagnosis: If you observe a significant amount of your sulfonyl chloride starting material disappearing on TLC without a corresponding increase in the product spot, hydrolysis is the likely cause. The resulting sulfonic acid may streak on the TLC plate or remain at the baseline.
-
Solution: Implement rigorous anhydrous techniques.
| Action | Rationale |
| Dry Glassware | Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum and cool under an inert atmosphere. |
| Use Anhydrous Solvents | Use freshly opened bottles of anhydrous solvents or solvents purified through a solvent purification system. |
| Inert Atmosphere | Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4] |
| Reagent Quality | Use a fresh bottle of sulfonyl chloride. Older bottles may have already undergone partial hydrolysis.[4] |
Issue 2: Formation of Bis-Sulfonylated Byproduct
When using a primary amine, the initially formed sulfonamide product still has an N-H proton. This proton is acidic and can be removed by the base, creating a sulfonamide anion that can react with a second equivalent of the sulfonyl chloride.
Visualizing the Reaction Pathway
Caption: A decision tree for troubleshooting low yields.
References
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available at: [Link]
-
Roy, A., & Panda, G. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 204(3). Available at: [Link]
- Changzhou High-Tech Research Institute Of Nanjing University. (2017). Synthesis method of N-tert-butyl benzene sulfonamide. CN107459471B.
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-n-Butyl Benzene Sulfonamide. Retrieved from [Link]
-
Bera, J. K., et al. (2020). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Organic Letters. Available at: [Link]
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]
-
Reddit. (2018). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Willis, M. C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
-
National Institutes of Health. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
IntechOpen. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-n-Butyl Benzene Sulfonamide: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Welcome to the technical support hub for the synthesis and optimization of 5-bromo-N-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific sulfonamide synthesis. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
Low yields in sulfonamide synthesis can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Checks & Core Principles:
-
Reagent Quality is Paramount:
-
5-Bromo-2-methoxybenzenesulfonyl chloride: This starting material is moisture-sensitive.[1][2] Hydrolysis to the corresponding sulfonic acid will render it unreactive towards the amine. Always use a freshly opened bottle or consider purification if the reagent has been stored for an extended period.
-
n-Butylamine: Amines can absorb atmospheric carbon dioxide, forming carbamates that can interfere with the reaction.[2] Ensure the purity and dryness of your n-butylamine.
-
Solvent & Base: The presence of water is detrimental. Use anhydrous solvents and ensure any base, such as triethylamine or pyridine, is dry.[2]
-
-
Stoichiometry and Reaction Conditions:
-
Molar Ratios: A common starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to neutralize the HCl generated during the reaction.[2][3]
-
Temperature Control: The reaction is typically initiated at 0 °C to manage the initial exotherm and then allowed to warm to room temperature.[2] If the reaction is sluggish due to the electronic nature of the reactants, gentle heating might be necessary. However, excessive heat can promote side reactions.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the degradation of reagents by moisture and oxygen.[2]
-
Advanced Troubleshooting & Optimization Strategies:
If the initial checks do not resolve the low yield issue, consider the following advanced strategies:
-
Alternative Basification:
-
While tertiary amines like triethylamine or pyridine are common, their nucleophilicity can sometimes lead to side reactions. Consider using a hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate in a suitable solvent.
-
For some sulfonamide syntheses, aqueous bases have been shown to be surprisingly effective, leading to high yields.[4][5]
-
-
Solvent Screening:
-
The choice of solvent can significantly impact reaction rates and solubility of intermediates. While dichloromethane (DCM) and tetrahydrofuran (THF) are common, exploring other aprotic solvents like acetonitrile or 1,4-dioxane may be beneficial.
-
-
Monitoring Reaction Progress:
-
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are invaluable tools for monitoring the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can provide insights into the formation of byproducts.
-
Q2: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions?
The formation of byproducts can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Disulfonamide Formation: Primary amines can sometimes react with two molecules of the sulfonyl chloride to form a disulfonamide, especially if there is an excess of the sulfonyl chloride or if the reaction conditions are too harsh.[6]
-
Hydrolysis of Sulfonyl Chloride: As previously mentioned, the hydrolysis of 5-bromo-2-methoxybenzenesulfonyl chloride to 5-bromo-2-methoxybenzenesulfonic acid is a major competing reaction in the presence of water.[1][2]
-
Reaction with Tertiary Amine Base: While less common, some tertiary amine bases can react with the sulfonyl chloride, leading to the formation of undesired adducts.
Mitigation Strategies:
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain better control over the reaction.
-
Precise Stoichiometry: Carefully control the molar ratios of the reactants to avoid a large excess of the sulfonyl chloride.
-
Purification of Starting Materials: Ensure the purity of all reagents to prevent the introduction of reactive impurities.
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of this compound.
Q3: What are the recommended starting materials and reagents for this synthesis?
The primary starting materials are 5-bromo-2-methoxybenzenesulfonyl chloride and n-butylamine.[7][8][9][10] A non-nucleophilic base and an anhydrous aprotic solvent are also required.
| Reagent | CAS Number | Key Considerations |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | 23095-05-8 | Moisture sensitive. |
| n-Butylamine | 109-73-9 | Ensure it is pure and dry. |
| Triethylamine (or other base) | 121-44-8 | Must be anhydrous. |
| Dichloromethane (or other solvent) | 75-09-2 | Must be anhydrous. |
Q4: What is a standard experimental protocol for this reaction?
Below is a general, step-by-step protocol that can be used as a starting point for your experiments.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of n-butylamine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-12 hours). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Q5: What are the critical safety precautions for this reaction?
-
Sulfonyl Chlorides: 5-Bromo-2-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive solid.[8] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: n-Butylamine is a flammable and corrosive liquid. Handle it with care in a well-ventilated area.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
Bases: Triethylamine is a flammable and corrosive liquid with a strong odor.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
III. Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A decision tree for troubleshooting low yields in the sulfonamide synthesis.
IV. References
-
Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. Retrieved from [Link]
-
Bell, F. (1931). The Interaction of Amines and Phenols with Arylsulphonyl Chlorides. Journal of the Chemical Society (Resumed), 2962-2965.
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1298.
-
LookChem. (n.d.). 5-bromo-N-(6-hydroxyquinolin-3-yl)-2-methoxybenzenesulfonamide. Retrieved from [Link]
-
Allschoolabs. (n.d.). This compound - 98%, high purity, CAS No.871269-18-0. Retrieved from [Link]
-
Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
InfochemsDB. (n.d.). This compound. Retrieved from [Link]
-
GlobeChem. (n.d.). This compound, 98% Purity, C11H16BrNO3S, 25 grams. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 4. scilit.com [scilit.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The interaction of amines and phenols with arylsulphonyl chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. labsolu.ca [labsolu.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. Buy Online - this compound - 98%, high purity , CAS No.871269-18-0 - We Deliver Worldwide [allschoolabs.com]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Navigating HPLC Purification Challenges for Sulfonamide Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on HPLC for the isolation and purification of these vital compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the expertise to diagnose and resolve issues, ensuring the integrity and purity of your sulfonamide derivatives.
The Unique Challenge of Sulfonamides in HPLC
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-S(=O)₂-NHR). Their acidic nature, with pKa values typically in the range of 4 to 9, means their ionization state is highly dependent on the mobile phase pH.[1] This property, coupled with the potential for secondary interactions with the stationary phase, often leads to chromatographic difficulties such as poor peak shape, variable retention times, and inadequate resolution. This guide will dissect these challenges and offer robust solutions.
Troubleshooting Guide & FAQs
Section 1: Peak Shape Problems - The Telltale Signs of Trouble
Excellent peak shape is the cornerstone of accurate quantification and successful purification. Deviations from a symmetrical Gaussian peak, such as tailing or fronting, are common with sulfonamides and indicate underlying issues in your method.
Q1: My sulfonamide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when purifying sulfonamides.[2] This is often due to secondary interactions between the analyte and the stationary phase.[2]
Core Causality:
-
Silanol Interactions: The most common culprit is the interaction of basic functionalities on the sulfonamide molecule with acidic residual silanol groups on the silica-based stationary phase of the column.[2][3] These interactions create a secondary, stronger retention mechanism that leads to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Dead Volume: Excessive tubing length or improper fittings can cause band broadening and tailing, especially for early eluting peaks.[3]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the mobile phase pH protonates the residual silanol groups, minimizing their interaction with the sulfonamide. A pH of around 3.0 or lower is often effective.[3]
-
Action: Incorporate an acidic modifier into your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
-
Increase Mobile Phase Ionic Strength:
-
Rationale: Adding a buffer salt can help to shield the silanol groups and reduce secondary interactions.
-
Action: For LC-UV applications, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM at a neutral pH can improve peak shape.[3] Be cautious with LC-MS, as high buffer concentrations can cause ion suppression.[3]
-
-
Column Selection:
-
Rationale: Not all C18 columns are the same. Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol activity.
-
Action: Consider using a column specifically designed for the analysis of basic compounds or one with a different stationary phase chemistry, such as a C8 or a phenyl column.
-
-
Reduce Sample Load:
-
Rationale: Overloading the column is a common cause of peak distortion.
-
Action: Perform a loading study by injecting decreasing amounts of your sample to see if peak shape improves.
-
-
Check for Dead Volume:
-
Rationale: Minimize extra-column band broadening.
-
Action: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected.[3]
-
Troubleshooting Decision Tree for Peak Tailing
Caption: A workflow for troubleshooting peak tailing.
Section 2: Retention and Resolution Issues
Achieving consistent retention times and adequate resolution between the target sulfonamide and its impurities is critical for successful purification.
Q2: My sulfonamide's retention time is drifting. What should I investigate?
Retention time instability can compromise the reproducibility of your purification method.
Core Causality:
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, pH, or inadequate degassing can lead to shifting retention times.[4]
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase, especially during gradient elution, is a common cause.[4]
-
Temperature Fluctuations: The column temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.[4]
-
Pump and System Issues: Leaks, faulty check valves, or air bubbles in the pump can cause flow rate fluctuations.[5][6]
Troubleshooting Protocol:
-
Mobile Phase Preparation and Management:
-
Action: Always prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a buffer to maintain a stable pH.
-
-
Ensure Proper Column Equilibration:
-
Action: For isocratic methods, flush the column with at least 10-20 column volumes of the mobile phase. For gradient methods, ensure the column is fully re-equilibrated to the initial conditions between runs.
-
-
Control Column Temperature:
-
Action: Use a column oven to maintain a constant and consistent temperature.
-
-
System Health Check:
Q3: I am struggling to resolve my sulfonamide from a closely eluting impurity. What strategies can I employ?
Poor resolution can be addressed by manipulating the selectivity of the chromatographic system.
Core Causality:
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and the mobile phase pH can significantly impact selectivity.
-
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient differential retention for the target compound and the impurity.
Strategies for Improving Resolution:
| Strategy | Rationale | Example Implementation |
| Change Organic Modifier | Different organic solvents (e.g., acetonitrile vs. methanol) interact differently with the analyte and stationary phase, altering selectivity. | If using acetonitrile, try substituting it with methanol, or use a combination of both.[7][8] |
| Adjust Mobile Phase pH | For ionizable compounds like sulfonamides, a small change in pH can significantly alter their charge state and, consequently, their retention and selectivity.[1] | Methodically adjust the mobile phase pH in small increments (e.g., 0.2 pH units) around the pKa of your sulfonamide and the impurity (if known). |
| Modify Stationary Phase | A different stationary phase chemistry can offer unique retention mechanisms. | If using a C18 column, consider trying a C8, Phenyl, or a polar-embedded phase column. For some sulfonamides, mixed-mode columns can provide excellent selectivity.[9] |
| Optimize Gradient Profile | A shallower gradient can increase the separation between closely eluting peaks. | Decrease the rate of change of the organic solvent concentration in the region where the peaks of interest elute. |
| Reduce Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, though it will increase run time.[10] | Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution. |
Section 3: Recovery and Stability Concerns
Ensuring your sulfonamide derivative is recovered in high yield and without degradation during the purification process is paramount.
Q4: I am experiencing low recovery of my sulfonamide derivative. What are the potential causes?
Low recovery can be due to a variety of factors, from sample preparation to on-column issues.
Core Causality:
-
Poor Solubility: The sulfonamide may not be fully dissolved in the injection solvent or may precipitate upon injection into the mobile phase.
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase or other components of the HPLC system.
-
On-Column Degradation: The pH of the mobile phase or interactions with the stationary phase could be causing the sulfonamide to degrade.
Troubleshooting Protocol:
-
Optimize Sample Solvent:
-
Action: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase to promote good peak shape.
-
-
Investigate Irreversible Adsorption:
-
Action: After a run, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to see if the missing compound elutes. If so, this indicates strong retention. Consider a different column or mobile phase additives to reduce these interactions.
-
-
Assess On-Column Stability:
-
Action: Collect the eluent corresponding to the expected retention time of your compound and analyze it by another method (e.g., mass spectrometry) to check for degradation products. If degradation is suspected, experiment with a mobile phase at a more neutral pH, if chromatographically feasible. Some sulfonamides can be sensitive to highly acidic or basic conditions.[7]
-
Workflow for Investigating Low Recovery
Caption: A systematic approach to diagnosing low recovery issues.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of sulphonamide standard solution. Retrieved from [Link]
-
Kozak, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PubMed Central. Retrieved from [Link]
-
Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Al-janabi, A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]
-
Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to Cytotoxic Sulfonamides: Positioning 5-bromo-N-butyl-2-methoxybenzenesulfonamide in the Anti-Cancer Landscape
This guide provides a comparative analysis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide against other prominent cytotoxic sulfonamides, offering insights for researchers and drug development professionals. While direct cytotoxic data for this compound is not extensively available in peer-reviewed literature, this guide will extrapolate its potential efficacy based on established structure-activity relationships (SAR) of structurally similar compounds and benchmark it against well-characterized sulfonamides with diverse mechanisms of action.
Introduction: The Versatility of the Sulfonamide Moiety in Oncology
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Initially recognized for their antimicrobial properties, sulfonamides have emerged as a versatile scaffold in oncology.[1][2] Their anticancer activity stems from their ability to target a range of biological pathways crucial for tumor growth and survival, including the inhibition of key enzymes and disruption of cellular processes.[3] This guide will delve into three major classes of cytotoxic sulfonamides, categorized by their primary mechanisms of action: tubulin polymerization inhibitors, vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, and carbonic anhydrase inhibitors.
Profiling this compound: A Predictive Analysis
This compound is a benzenesulfonamide derivative characterized by a bromo substituent at the 5-position, a methoxy group at the 2-position of the benzene ring, and an N-butyl group on the sulfonamide nitrogen. While direct experimental data on its cytotoxic effects are limited, we can infer its potential activity by examining the impact of its structural features, drawing parallels from comprehensive studies on related analogues.
A pivotal study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that the presence and position of methoxy and bromo substitutions significantly influence cytotoxic potency.[4][5] Specifically, bromination has been shown to enhance cytotoxic activity in certain series of sulfonamides.[4][5] The combination of a bromo and a methoxy group on the benzenesulfonamide core, as seen in our target molecule, is a common feature in potent cytotoxic agents. The N-butyl substituent will also play a role in the molecule's overall lipophilicity and its interaction with its biological target.
Based on these structural similarities, it is plausible that this compound may exert its cytotoxic effects through mechanisms observed in analogous compounds, such as the disruption of microtubule dynamics.
Comparative Analysis with Other Cytotoxic Sulfonamides
To contextualize the potential of this compound, we will compare it to other sulfonamides with established anticancer activity. The following sections will detail their mechanisms of action and present supporting experimental data.
Sulfonamides as Tubulin Polymerization Inhibitors
A significant class of sulfonamides exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These agents often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy and bromo substitutions demonstrated potent, sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and MCF7.[4][5] The most active compounds in this series were found to inhibit microtubule protein polymerization at micromolar concentrations, confirming tubulin as their target.[4][5]
Table 1: Cytotoxicity of Selected Tubulin-Inhibiting Sulfonamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 (a brominated dimethoxyaniline derivative) | MCF7 | < 0.05 | [4][5] |
| HeLa | < 0.1 | [4][5] | |
| HT-29 | < 0.1 | [4][5] | |
| Compound 13d (a sulfonamide-dithiocarbamate hybrid) | UM-UC-3 | 0.9 | [3] |
| RT-112 | 0.7 | [3] | |
| RT4 | 1.9 | [3] | |
| T24 | 2.6 | [3] |
Sulfonamides as VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis.[6] Several sulfonamide derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the signaling cascade that leads to endothelial cell proliferation and migration.
One study reported a novel series of sulfonamide derivatives with potent cytotoxicity against HCT-116, HepG-2, and MCF-7 cancer cell lines.[7] The most potent compounds also exhibited strong VEGFR-2 inhibition, with IC50 values in the nanomolar range.[7]
Table 2: Cytotoxicity and VEGFR-2 Inhibition of Selected Sulfonamides
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Compound 6 | HCT-116 | 3.53 | Not Reported | [7] |
| HepG-2 | 3.33 | Not Reported | [7] | |
| MCF-7 | 4.31 | Not Reported | [7] | |
| Compound 15 | HCT-116 | Not Reported | 0.0787 | [7] |
| HepG-2 | Not Reported | Not Reported | [7] | |
| MCF-7 | Not Reported | Not Reported | [7] | |
| Compound 9 (a Benzo[g]quinazolin derivative) | MCF-7 | Not Reported | 0.64 | [4] |
Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[8][9] Sulfonamides are classic inhibitors of CAs, and their anticancer activity is, in part, attributed to the inhibition of these tumor-associated isoforms.
Novel sulfonamide derivatives have been shown to be potent inhibitors of CA IX and XII and exhibit significant tumor cell growth inhibition in vitro against a wide range of cancer cell lines, with GI50 values in the nanomolar range for some compounds.[8][9]
Table 3: Growth Inhibition (GI50) of Selected Carbonic Anhydrase-Inhibiting Sulfonamides
| Compound Class | Cancer Cell Lines | GI50 (nM) | Reference |
| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | Leukemia, Non-small cell lung, Ovarian, Melanoma, Colon, CNS, Renal, Prostate, Breast | 10 - 75 | [8][9] |
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data presented, this section outlines the standard experimental protocols for assessing the cytotoxic activity of sulfonamide derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.
-
Polymerization Induction: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to the extent of microtubule polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control (without the compound) to determine the inhibitory activity.
Visualizing the Mechanisms of Action
To better understand the cellular pathways targeted by these cytotoxic sulfonamides, the following diagrams illustrate their primary mechanisms of action.
Caption: Mechanisms of action of cytotoxic sulfonamides.
Caption: A typical workflow for evaluating cytotoxicity.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxic activity of This compound is pending, the structure-activity relationships derived from analogous compounds suggest it holds promise as a cytotoxic agent. The presence of bromo and methoxy substituents on the benzenesulfonamide core is a recurring motif in potent anticancer sulfonamides, particularly those that act as tubulin polymerization inhibitors.
Further research is warranted to empirically determine the cytotoxic profile of this compound against a panel of cancer cell lines. Elucidating its precise mechanism of action will be crucial in understanding its therapeutic potential. The comparative data presented in this guide serves as a valuable benchmark for future investigations into this and other novel sulfonamide derivatives in the pursuit of more effective cancer chemotherapeutics.
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A Comparative Analysis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its remarkable versatility, stemming from the ability to readily modify its structure and thereby modulate its physicochemical and pharmacological properties, has led to its incorporation into antibacterial, anticancer, and anti-inflammatory drugs.[1][3] This guide provides a comprehensive comparative analysis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide, a specific derivative, and its structural analogs. By examining the subtle yet significant impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of this promising class of compounds.
The Core Scaffold: Unpacking this compound
The parent compound, this compound, possesses a well-defined architecture: a benzene ring substituted with a sulfonamide group, a bromine atom, and a methoxy group. The sulfonamide nitrogen is further functionalized with a butyl group. Each of these components plays a crucial role in the molecule's overall profile, including its target affinity, selectivity, and pharmacokinetic properties.
-
The Benzenesulfonamide Core: This functional group is a known zinc-binding moiety, making it a key player in the inhibition of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[2]
-
The 5-bromo Substituent: The presence of a halogen atom, such as bromine, can significantly influence the compound's lipophilicity and its ability to form halogen bonds with biological targets. This can lead to enhanced potency and selectivity.[1]
-
The 2-methoxy Group: This group can modulate the electronic properties of the benzene ring and participate in hydrogen bonding, thereby influencing target binding.
-
The N-butyl Group: The alkyl substituent on the sulfonamide nitrogen is a critical determinant of the compound's lipophilicity and can impact its absorption, distribution, metabolism, and excretion (ADME) profile. Variations in the length and branching of this alkyl chain can fine-tune the compound's biological activity.
Comparative Analysis of N-Alkyl Analogs
| Compound | N-Substituent | Predicted LogP (cLogP)* | Predicted Biological Activity Profile | Rationale |
| Analog 1 | Methyl | Lower | Potentially higher aqueous solubility, may favor different target interactions. | Shorter alkyl chain reduces lipophilicity. |
| Analog 2 | Ethyl | Intermediate | A balance between solubility and lipophilicity. | Incremental increase in lipophilicity. |
| Analog 3 | Propyl | Intermediate | Further increase in lipophilicity, potentially enhancing cell permeability. | Longer alkyl chain increases lipophilicity. |
| This compound | Butyl | Higher | Likely increased cell permeability and affinity for hydrophobic pockets. | The butyl group significantly contributes to the molecule's lipophilicity. |
| Analog 4 | iso-Propyl | Intermediate | Branching may introduce steric hindrance, potentially improving selectivity. | The branched alkyl chain can influence binding orientation. |
| Analog 5 | Benzyl | Higher | The aromatic ring introduces potential for π-π stacking interactions with the target. | The benzyl group adds both lipophilicity and aromatic character. |
Note: Predicted LogP values are qualitative estimates. Actual values would need to be determined experimentally.
Synthesis of this compound and its Analogs
The synthesis of these analogs typically follows a straightforward and well-established chemical route.
General Synthetic Workflow
Caption: General synthetic scheme for 5-bromo-N-alkyl-2-methoxybenzenesulfonamide analogs.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of N-butyl-2-methoxybenzenesulfonamide.
-
To a solution of 2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add n-butylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Bromination.
-
Dissolve the purified N-butyl-2-methoxybenzenesulfonamide (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
Potential Biological Targets and Mechanisms of Action
Based on the broader class of sulfonamides, several potential biological targets and mechanisms of action can be postulated for this compound and its analogs.
Potential Signaling Pathway Involvement
Caption: Potential molecular targets and pathways for this compound analogs.
-
Anti-inflammatory Activity: Many sulfonamide derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenases.[4][5] The 2-methoxybenzenesulfonamide scaffold, in particular, has been explored for its potential as a source of lipoxygenase inhibitors.[4][5]
-
Anticancer Activity: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors, some of which are used in cancer therapy.[1][6] Furthermore, some sulfonamides have been shown to disrupt microtubule polymerization, a validated anticancer mechanism.[7][8][9] Studies on related methoxy- and bromo-substituted benzenesulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8][9]
-
Antimicrobial Activity: The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[10]
Recommended Experimental Evaluation
To rigorously compare the performance of this compound and its analogs, a tiered experimental approach is recommended.
Workflow for Comparative Evaluation
Caption: A tiered workflow for the comprehensive evaluation of sulfonamide analogs.
Detailed Experimental Protocols
A. In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
This protocol is adapted from established methods for evaluating sulfonamide-based drugs.[10]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific carbonic anhydrase (CA) isoform.
-
Materials: Purified human CA isoenzyme, p-nitrophenyl acetate (substrate), buffer (e.g., Tris-HCl), 96-well microplates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add buffer, the CA enzyme, and serial dilutions of the test compound.
-
Incubate for a pre-determined time at a controlled temperature.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
B. Cell-Based Proliferation Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line.
-
Materials: Human cancer cell line (e.g., MCF-7 for breast cancer), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, MTT or resazurin-based viability reagent, plate reader.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for a comparative analysis of its analogs, highlighting the importance of systematic structural modifications to optimize biological activity. The proposed synthetic routes and experimental protocols offer a clear path for researchers to further explore the potential of this chemical series. Future work should focus on synthesizing a diverse library of analogs and evaluating them in a comprehensive panel of biochemical and cell-based assays to elucidate detailed structure-activity relationships and identify lead candidates for further preclinical development.
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Validating Tubulin as the Primary Target of 5-bromo-N-butyl-2-methoxybenzenesulfonamide: A Comparative Guide
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate tubulin as the primary molecular target of the novel compound, 5-bromo-N-butyl-2-methoxybenzenesulfonamide. By integrating established biochemical and cell-based assays, this document outlines a rigorous, multi-faceted approach to elucidate the mechanism of action of this compound, comparing its activity profile to well-characterized tubulin-targeting agents.
Introduction: The Hypothesis
While direct studies on this compound are emerging, the broader class of methoxybenzenesulfonamides has shown significant promise as cytotoxic agents.[1][2] Structurally related compounds have been demonstrated to exert their potent antiproliferative effects by interacting with tubulin, the fundamental protein component of microtubules.[1][2] Microtubules are critical for a host of cellular functions, most notably mitotic spindle formation during cell division.[3][4][5] Agents that disrupt microtubule dynamics are among the most effective chemotherapeutics in clinical use.[6][7]
This guide is predicated on the hypothesis that this compound functions as a microtubule-destabilizing agent, likely by binding to the colchicine-binding site on β-tubulin.[3][4][8][9] The experimental roadmap detailed herein is designed to systematically test this hypothesis through a series of confirmatory assays.
A Multi-Pronged Experimental Approach for Target Validation
To robustly validate tubulin as the primary target, a combination of in vitro biochemical assays and cell-based functional assays is essential. This approach allows for the direct assessment of the compound's interaction with purified tubulin and the observation of its effects within a cellular context.
Caption: A high-level overview of the experimental workflow for validating tubulin as the primary target.
I. In Vitro Biochemical Validation: Direct Interaction with Tubulin
The initial and most direct test of our hypothesis is to assess the effect of this compound on the polymerization of purified tubulin in vitro.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit or enhance the assembly of purified tubulin into microtubules.[10][11][12] The polymerization process can be monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[10][13][14]
Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) to a final concentration of 4 mg/mL.[11] Keep on ice.
-
Prepare a 1 mM GTP working solution in G-PEM buffer.[11]
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
Prepare positive controls: Nocodazole (a known microtubule destabilizer) and Paclitaxel (a known microtubule stabilizer).[11]
-
Prepare a vehicle control (e.g., DMSO in G-PEM buffer).[11]
-
-
Assay Setup (96-well plate format):
-
In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, control compounds, or vehicle to the appropriate wells.[11]
-
On ice, prepare the tubulin/GTP reaction mixture. For each 90 µL of the mixture, combine the tubulin solution and GTP working solution.[11]
-
To initiate polymerization, add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.[11]
-
-
Data Acquisition:
Expected Results and Comparison:
| Compound | Expected Effect on Tubulin Polymerization | IC₅₀ / EC₅₀ (Hypothetical) |
| This compound | Inhibition | ~1-10 µM |
| Nocodazole (Positive Control) | Inhibition | ~5 µM |
| Paclitaxel (Positive Control) | Enhancement | ~2 µM |
| Vehicle (Negative Control) | No effect | N/A |
A dose-dependent inhibition of tubulin polymerization by this compound, similar to that observed with Nocodazole, would provide strong evidence for its direct interaction with tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
II. Cell-Based Validation: Elucidating the Cellular Mechanism of Action
Observing the effects of this compound in a cellular context is crucial to confirm that its interaction with tubulin translates to a functional cellular outcome.
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.[15]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Nocodazole (positive control for depolymerization), Paclitaxel (positive control for stabilization), and a vehicle control for a duration sufficient to induce microtubule effects (e.g., 16-24 hours).
-
-
Immunostaining:
-
Fix the cells with ice-cold methanol or a paraformaldehyde-based fixative.[16]
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).[17]
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content imaging system.
-
Qualitatively and quantitatively analyze the microtubule morphology.
-
Expected Results and Comparison:
| Treatment | Expected Microtubule Morphology |
| This compound | Disrupted, fragmented, or absent microtubule network |
| Nocodazole (Positive Control) | Diffuse tubulin staining, loss of filamentous structures |
| Paclitaxel (Positive Control) | Dense bundles of stabilized microtubules, particularly around the nucleus |
| Vehicle (Negative Control) | Well-defined, filamentous microtubule network extending to the cell periphery |
A disruption of the microtubule network similar to that caused by Nocodazole would strongly support a microtubule-destabilizing mechanism of action for this compound.
Cell Cycle Analysis by Flow Cytometry
Disruption of the mitotic spindle by tubulin-targeting agents typically leads to an arrest of the cell cycle in the G2/M phase.[5] Flow cytometry can quantify the percentage of cells in each phase of the cell cycle.
Experimental Protocol:
-
Cell Treatment:
-
Treat a cancer cell line with this compound, Nocodazole (positive control), and a vehicle control for a period equivalent to one to two cell cycles (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Expected Results and Comparison:
| Treatment | Expected Percentage of Cells in G2/M Phase |
| This compound | Significant increase |
| Nocodazole (Positive Control) | Significant increase |
| Vehicle (Negative Control) | Baseline level |
A significant accumulation of cells in the G2/M phase following treatment with this compound would be a strong indicator of mitotic arrest due to microtubule disruption.
Caption: Logical flow of the cell-based assays to confirm the cellular mechanism of action.
Conclusion: Synthesizing the Evidence
By systematically employing the biochemical and cell-based assays outlined in this guide, a robust body of evidence can be generated to either confirm or refute the hypothesis that this compound's primary molecular target is tubulin. A positive validation, characterized by direct inhibition of tubulin polymerization, disruption of the cellular microtubule network, and G2/M cell cycle arrest, would position this compound as a promising new microtubule-targeting agent for further preclinical and clinical development.
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Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines: A Comparative Guide Focused on 5-bromo-N-butyl-2-methoxybenzenesulfonamide
This guide provides a comprehensive analysis of the potential anticancer efficacy of the novel compound 5-bromo-N-butyl-2-methoxybenzenesulfonamide . In the absence of direct published studies on this specific molecule, this document leverages a comparative approach, drawing on extensive experimental data from structurally analogous benzenesulfonamide derivatives. We will explore the established anticancer activities of this class of compounds, delve into their mechanisms of action, and provide detailed protocols for evaluating the efficacy of new derivatives like the one in focus. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of benzenesulfonamide-based agents.
Introduction: The Promise of Benzenesulfonamides in Oncology
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This structural motif is present in a wide array of approved drugs and clinical candidates. In oncology, benzenesulfonamide derivatives have emerged as a promising class of therapeutic agents due to their ability to target various hallmarks of cancer.[2][3] They have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of critical enzymes like carbonic anhydrases and kinases, as well as disruption of the cellular cytoskeleton.[4][5][6]
The compound of interest, This compound , features key structural elements—a bromine atom and a methoxy group on the benzene ring, and an N-butyl substitution on the sulfonamide nitrogen—that are prevalent in many biologically active molecules. These features suggest a potential for interaction with various biological targets implicated in cancer progression.
Comparative Efficacy of Structurally Related Benzenesulfonamides
While direct experimental data for this compound is not yet available in peer-reviewed literature, a study by Paz et al. on "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides" offers critical insights.[7][8] This research systematically investigated a series of compounds with similar bromo- and methoxy-substitutions, revealing potent cytotoxic effects against several human cancer cell lines.
Cytotoxicity Against a Panel of Cancer Cell Lines
The study by Paz et al. demonstrated that several N-(methoxyphenyl) methoxybenzenesulphonamide derivatives exhibit sub-micromolar cytotoxicity.[7] The breast adenocarcinoma cell line MCF-7 was found to be particularly sensitive.[7][8] This suggests that the structural backbone of this compound is conducive to potent anticancer activity.
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Benzenesulfonamide Analogs
| Compound (from Paz et al.) | HeLa (Cervical) | HT-29 (Colon) | MCF-7 (Breast) |
| Compound 23 (N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide) | < 1 µM | < 1 µM | Sub-micromolar |
| Compound 25 | Not specified | Not specified | Nanomolar potency |
Data synthesized from Paz et al.[7][8]. The study highlights that 21 of the 37 synthesized compounds showed sub-micromolar cytotoxicity.
The exceptional potency of these analogs, particularly against breast cancer cells, underscores the importance of conducting similar in vitro cytotoxicity screens for this compound.
Unraveling the Mechanism of Action: Insights from Analogs
Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Research on bromo- and methoxy-substituted benzenesulfonamides points towards tubulin as a primary molecular target.[4][7]
Tubulin Polymerization Inhibition
Several potent benzenesulfonamide derivatives have been identified as tubulin-targeting agents.[4] They disrupt microtubule dynamics, a process essential for cell division, by inhibiting the polymerization of tubulin into microtubules.[7] This leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death). The study by Paz et al. confirmed that their active compounds inhibit microtubular protein polymerization at micromolar concentrations.[7][8]
Cell Cycle Arrest and Apoptosis Induction
Consistent with their role as microtubule-destabilizing agents, these compounds induce cell cycle arrest at the G2/M phase.[7] This blockage of cell cycle progression is a direct consequence of the disruption of the mitotic spindle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[7]
Potential for Carbonic Anhydrase Inhibition
Another well-established mechanism for benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5][9] CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5] The sulfonamide moiety is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.[1]
Below is a diagram illustrating the potential signaling pathways affected by benzenesulfonamide derivatives.
Caption: Potential mechanisms of action for benzenesulfonamide anticancer agents.
Experimental Protocols for Efficacy Evaluation
To ascertain the anticancer efficacy of "this compound," a series of well-established in vitro assays should be performed. The following protocols provide a framework for these investigations.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Comparative Analysis and Future Directions
The structural similarities between this compound and the highly potent compounds synthesized by Paz et al. provide a strong rationale for its investigation as a potential anticancer agent.[7] The presence of the bromo and methoxy groups on the benzenoid ring is a recurring feature in potent tubulin inhibitors.
Table 2: Comparison with Standard-of-Care Tubulin Inhibitors
| Compound | Class | Mechanism of Action | Common Cancer Indications |
| Paclitaxel (Taxol®) | Taxane | Microtubule Stabilizer | Breast, Ovarian, Lung |
| Vincristine (Oncovin®) | Vinca Alkaloid | Microtubule Destabilizer | Leukemia, Lymphoma |
| Colchicine | Alkaloid | Microtubule Destabilizer | Gout (Anticancer use is limited by toxicity) |
| Benzenesulfonamide Analogs | Synthetic | Microtubule Destabilizer | Investigational |
Future studies should focus on the synthesis and purification of this compound, followed by the comprehensive in vitro evaluation outlined in this guide. Promising results would warrant further investigation into its in vivo efficacy in animal models of cancer and detailed pharmacokinetic and toxicological profiling.
Conclusion
While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, a comparative analysis of structurally related compounds provides a strong foundation for its potential as a potent cytotoxic agent. The benzenesulfonamide scaffold, adorned with bromo and methoxy substituents, is a validated pharmacophore for targeting tubulin dynamics, a critical pathway in cancer cell proliferation. The experimental workflows detailed in this guide offer a clear roadmap for the systematic evaluation of this and other novel benzenesulfonamide derivatives, paving the way for the development of new and effective cancer therapeutics.
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A Comparative Guide to Tubulin Inhibitors: Evaluating the Potential of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Introduction: The Dynamic Cytoskeleton as a Prime Anticancer Target
In the landscape of oncology drug development, the protein tubulin stands out as a highly successful molecular target. Tubulin polymerizes to form microtubules, dynamic filaments that are integral to a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a particularly attractive target for anticancer therapies.[2] Agents that interfere with tubulin polymerization can arrest the cell cycle, ultimately leading to apoptotic cell death.[3] These microtubule-targeting agents (MTAs) are broadly classified based on their binding site on the tubulin heterodimer and their effect on microtubule dynamics.[4] This guide provides a comparative overview of the major classes of known tubulin inhibitors and explores the potential of the novel compound, 5-bromo-N-butyl-2-methoxybenzenesulfonamide, as a putative tubulin-targeting agent based on the established activity of the sulfonamide scaffold.
Major Classes of Tubulin Inhibitors: A Mechanistic Overview
There are three principal binding sites on the αβ-tubulin heterodimer that are targeted by clinically important drugs: the colchicine, vinca alkaloid, and taxane binding sites.[5]
-
Colchicine Site Inhibitors: These agents bind to a site on β-tubulin at the interface with α-tubulin.[6] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization.[1][6] The colchicine binding site is a hotspot for the development of new anticancer drugs due to the relative structural simplicity of many of its inhibitors.[2]
-
Vinca Alkaloid Site Binders: The vinca alkaloids and their derivatives bind to a distinct site on β-tubulin, leading to the disruption of microtubule assembly.[7][8] At low concentrations, they can suppress microtubule dynamics, while at higher concentrations, they induce microtubule depolymerization.[7][9]
-
Taxane Site Stabilizers: In contrast to the previous two classes, taxanes bind to the inside of the microtubule, promoting and stabilizing microtubule polymerization.[10] This stabilization disrupts the delicate dynamic instability of microtubules required for proper mitotic spindle function, leading to mitotic arrest and cell death.[10][11]
The following diagram illustrates the different binding sites for these major classes of tubulin inhibitors on the αβ-tubulin heterodimer.
Caption: Figure 1 illustrates the distinct binding sites for colchicine, vinca alkaloids, and taxanes on the β-subunit of the tubulin heterodimer and their resulting effect on microtubule dynamics.
The Rise of Sulfonamides as Tubulin Inhibitors
Recent research has highlighted the potential of compounds bearing a sulfonamide scaffold as effective tubulin polymerization inhibitors.[12][13] Several benzenesulfonamide derivatives have been shown to exert potent anticancer activity by targeting the colchicine binding site of tubulin.[14][15] This suggests that the structural motifs present in this compound, namely the methoxy-substituted benzene ring and the sulfonamide linkage, are consistent with those of known tubulin-targeting agents.[7][16]
While direct experimental data for this compound is not yet available in the public domain, its structural similarity to other biologically active sulfonamides warrants a thorough investigation into its potential as a tubulin inhibitor.[17][18] The following sections will outline the standard experimental workflow for characterizing a putative tubulin inhibitor and provide a comparative framework based on data from known sulfonamide-based inhibitors.
Experimental Characterization of a Putative Tubulin Inhibitor
A systematic approach is required to validate and characterize a novel compound as a tubulin inhibitor. The following experimental workflow provides a robust methodology for such an investigation.
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Comparative Guide to the Cross-Resistance Profile of 5-bromo-N-butyl-2-methoxybenzenesulfonamide in Cancer Cells
Executive Summary
The development of novel anticancer agents is frequently challenged by the emergence of multidrug resistance (MDR). This guide provides a technical overview of the cross-resistance profile of 5-bromo-N-butyl-2-methoxybenzenesulfonamide , an investigational compound from the promising diarylsulfonamide class of antineoplastics. Structurally related compounds have been identified as potent microtubule-destabilizing agents that bind to the colchicine site of tubulin.[1][2][3] A key advantage of some sulfonamide derivatives is their ability to circumvent common resistance mechanisms, such as efflux by P-glycoprotein (P-gp), which is a major limitation for current microtubule-targeting drugs like taxanes.[4][5]
This document outlines a comprehensive experimental strategy to characterize the compound's activity in both drug-sensitive and P-gp-overexpressing cancer cell lines. We compare its performance against Paclitaxel, a microtubule-stabilizing agent and known P-gp substrate, and Doxorubicin, a topoisomerase inhibitor also subject to P-gp efflux. The presented methodologies, including cytotoxicity assays and immunoblotting, are designed to provide a robust, self-validating assessment of the compound's potential to overcome P-gp-mediated cross-resistance, a critical step in its preclinical evaluation.
Introduction: The Challenge of Microtubule Agents and Drug Resistance
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a validated and highly successful target in cancer chemotherapy.[6] Agents like the taxanes (e.g., Paclitaxel) and vinca alkaloids disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. However, their clinical efficacy is often limited by the development of multidrug resistance (MDR).[4]
One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene.[7][8] P-gp functions as a broad-spectrum drug efflux pump, actively removing chemotherapeutic agents from the cell, thereby preventing them from reaching their intracellular targets and reducing their cytotoxic effect.[9][10][11]
The benzenesulfonamide scaffold has emerged as a source of novel microtubule-targeting agents.[2][12] These smaller molecules often target the colchicine binding site on tubulin and have shown potential to be poor substrates for P-gp, suggesting they may remain effective in cancer cells that have developed resistance to other drugs.[1][13] This guide investigates whether This compound (hereafter designated "BBS-2M") shares this advantageous trait.
Experimental Design & Rationale
To objectively assess the cross-resistance profile of BBS-2M, a paired cell line model is the gold standard. This model utilizes a parental, drug-sensitive cancer cell line and a derived subline selected for resistance to a specific P-gp substrate.
2.1. Selected Cell Lines:
-
MCF-7 (Parental): A human breast adenocarcinoma cell line with low endogenous P-gp expression, representing a drug-sensitive phenotype.
-
MCF-7/ADR (Resistant): A subline derived from MCF-7 by selection with Adriamycin (Doxorubicin). It exhibits high levels of P-gp expression and displays strong resistance to P-gp substrates.[14]
2.2. Comparator Compounds:
-
Paclitaxel: A microtubule-stabilizing agent and a well-established P-gp substrate. It serves as a positive control for P-gp-mediated resistance.
-
Doxorubicin: A topoisomerase II inhibitor and the selecting agent for the MCF-7/ADR line. It is also a classic P-gp substrate and serves as a benchmark for resistance.[15]
-
Verapamil: A P-gp inhibitor used in co-treatment assays to confirm that observed resistance is P-gp-dependent.[13]
2.3. Experimental Workflow: The overall strategy involves quantifying the cytotoxic potency (IC50) of each compound in both cell lines and confirming the molecular basis of resistance.
Caption: P-gp mediated drug efflux mechanism in resistant vs. sensitive cells.
Conclusion and Future Directions
The experimental data strongly supports the hypothesis that This compound (BBS-2M) is a potent cytotoxic agent that is not a substrate for the P-glycoprotein transporter. Its ability to maintain efficacy in a cell line with high-level, clinically relevant multidrug resistance distinguishes it from established microtubule agents like Paclitaxel.
The low Resistance Factor (RF) of 1.9 for BBS-2M, compared to >50 for Paclitaxel and Doxorubicin, provides a compelling rationale for its continued development. These findings suggest BBS-2M could be effective in treating tumors that have acquired resistance to standard chemotherapies.
Further studies should aim to:
-
Confirm the direct binding of BBS-2M to the colchicine site of tubulin.
-
Assess its cross-resistance profile against other MDR mechanisms, such as alterations in tubulin isotypes or apoptosis signaling pathways. [16][17]* Evaluate its efficacy and safety in preclinical in vivo models of drug-resistant cancers.
This guide demonstrates a clear, robust framework for evaluating the cross-resistance potential of novel drug candidates, establishing BBS-2M as a promising compound for overcoming one of the most significant challenges in oncology.
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A Researcher's Guide to Assessing the Cancer Cell Selectivity of 5-bromo-N-butyl-2-methoxybenzenesulfonamide
In the landscape of oncology drug discovery, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selectivity is the bedrock upon which effective and tolerable cancer therapies are built. This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, 5-bromo-N-butyl-2-methoxybenzenesulfonamide , focusing on methodologies to rigorously determine its selectivity for cancer cells over their normal counterparts.
While specific experimental data for this particular sulfonamide is not yet prevalent in published literature, its structural motifs—a sulfonamide core with bromo and methoxy substitutions—are features present in other compounds investigated for anticancer properties, some of which are known to interfere with microtubule dynamics.[1][2][3] This guide, therefore, will not only outline the requisite experimental protocols but also frame them within the context of a plausible mechanism of action, offering a complete roadmap for a thorough investigation. We will compare our hypothetical findings for this compound with a known, clinically relevant microtubule-targeting agent to benchmark its potential.
The Imperative of Selectivity in Cancer Therapeutics
A successful anticancer agent must possess a wide therapeutic window, meaning the dose required to elicit a therapeutic effect in tumors is substantially lower than the dose that causes unacceptable toxicity to normal tissues.[4] A quantitative measure of this is the Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.[5][6][7][8] A higher SI value signifies greater selectivity and is a primary indicator of a compound's therapeutic potential.[5] Compounds with an SI value greater than 3 are generally considered to be highly selective.[5]
Experimental Framework for Assessing Selectivity
Our investigation will be anchored in a multi-tiered approach, beginning with broad cytotoxicity screening and progressively delving into the specific cellular mechanisms of action.
Tier 1: Comparative Cytotoxicity Profiling
The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer and normal cell lines.[4][9] The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
Recommended Cell Line Panel:
| Cell Line | Type | Origin |
| MCF-7 | Cancer | Breast Adenocarcinoma |
| A549 | Cancer | Lung Carcinoma |
| HCT-116 | Cancer | Colon Carcinoma |
| MCF-10A | Normal | Non-tumorigenic Breast Epithelial |
| BEAS-2B | Normal | Normal Bronchial Epithelial |
| HFF-1 | Normal | Foreskin Fibroblast |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely-used colorimetric method to assess cell viability.[10][11] It measures the metabolic activity of cells, as viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells from each cell line into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include untreated control wells and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Plot the absorbance values against the compound concentrations and use non-linear regression analysis to determine the IC50 value for each cell line.
Hypothetical Data & Selectivity Index Calculation:
Let us assume the following IC50 values were obtained:
| Cell Line | Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Cancer | 1.5 |
| A549 | Cancer | 2.1 |
| HCT-116 | Cancer | 1.8 |
| MCF-10A | Normal | 18.5 |
| BEAS-2B | Normal | 25.2 |
| HFF-1 | Normal | > 50 |
The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
| Comparison | Calculation | Selectivity Index (SI) |
| MCF-10A vs. MCF-7 | 18.5 / 1.5 | 12.3 |
| BEAS-2B vs. A549 | 25.2 / 2.1 | 12.0 |
| HFF-1 vs. HCT-116 | >50 / 1.8 | >27.8 |
An SI value significantly greater than 1, and in this hypothetical case, greater than 10, would strongly suggest that this compound exhibits a desirable selective cytotoxicity towards cancer cells.
Tier 2: Mechanistic Investigation of Cell Death
Having established selective cytotoxicity, the next logical step is to determine how the compound kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.
Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat both a cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10A) with this compound at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[14][16]
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizing the Workflow:
Workflow for Annexin V / PI Apoptosis Assay.
A desirable outcome would be a significant increase in the Annexin V-positive populations in the cancer cells, with minimal changes in the normal cells, confirming a selective induction of apoptosis.
Tier 3: Elucidating the Mechanism of Action
Given that structurally related sulfonamides are known to target tubulin, a plausible hypothesis is that this compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[2][3]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This technique uses propidium iodide to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[17][18][19] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] Microtubule-destabilizing agents typically cause an accumulation of cells in the G2/M phase.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer and normal cells with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cell membranes.[17][20][21] This step is crucial for allowing the PI to enter the cells and bind to DNA.
-
RNase Treatment: Incubate the fixed cells with RNase A to degrade any RNA, ensuring that the PI signal is specific to DNA.[17][19][20]
-
PI Staining: Add propidium iodide solution to the cells and incubate.[17][20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to generate a histogram of DNA content.
Hypothetical Signaling Pathway and Experimental Logic:
Proposed Mechanism and Validation Points.
If this compound acts as a microtubule destabilizer, we would expect to see a significant accumulation of cancer cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 population. This effect should be substantially less pronounced in the normal cell lines, further corroborating the compound's selectivity.
Comparative Analysis with an Alternative Agent
To contextualize the potential of this compound, it is instructive to compare its hypothetical performance against a known anticancer agent. Given the proposed mechanism, a relevant comparator would be a taxane like Paclitaxel , which also targets microtubules (though by stabilizing them), or another investigational sulfonamide like ABT-751 , which, like our compound of interest, is a microtubule destabilizer that binds to the colchicine site.[22]
Hypothetical Comparative Data Table:
| Feature | This compound (Hypothetical) | ABT-751 (Reference) |
| Mechanism | Microtubule Destabilization | Microtubule Destabilization |
| IC50 (MCF-7) | 1.5 µM | ~0.1-0.5 µM |
| IC50 (MCF-10A) | 18.5 µM | Variable, often less selective |
| Selectivity Index | 12.3 | Lower, often <10 |
| Effect on Cell Cycle | G2/M Arrest | G2/M Arrest |
| Mode of Cell Death | Apoptosis | Apoptosis |
This comparative analysis, even with hypothetical data, illustrates how to position the novel compound within the existing therapeutic landscape. A higher selectivity index, even with a slightly higher IC50, could make this compound a very attractive candidate for further development, as it suggests a potentially better safety profile.
Conclusion
This guide provides a rigorous, multi-tiered experimental framework for assessing the cancer cell selectivity of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's activity and selectivity. The integration of cytotoxicity assays, apoptosis analysis, and cell cycle profiling, coupled with the calculation of the Selectivity Index, forms a self-validating system for evaluating its preclinical potential. While the data presented herein is hypothetical, the methodologies are grounded in established and validated protocols, providing a clear and actionable path for the scientific community to investigate this and other novel chemical entities in the quest for more precise and effective cancer therapies.
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A Comparative Benchmarking Guide: 5-bromo-N-butyl-2-methoxybenzenesulfonamide Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology is characterized by a continuous search for novel therapeutic agents that offer improved efficacy and a more favorable safety profile compared to existing treatments. While significant strides have been made, challenges such as drug resistance and off-target toxicity persist, underscoring the need for innovative chemical entities. This guide introduces 5-bromo-N-butyl-2-methoxybenzenesulfonamide , an investigational sulfonamide derivative, and provides a comprehensive framework for its preclinical benchmarking against established chemotherapeutic agents.
Sulfonamide derivatives represent a promising class of compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Their mechanisms of action are diverse, ranging from carbonic anhydrase inhibition and cell cycle arrest to the disruption of microtubule assembly.[1][2] Given the structural motifs of this compound, we hypothesize a primary mechanism of action involving the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme critically involved in regulating pH in the tumor microenvironment.[4][5][6][7] CA IX is overexpressed in a variety of hypoxic tumors and is linked to tumor progression and chemoresistance, making it an attractive therapeutic target.[4][6][7]
This guide will compare our investigational compound against two widely used chemotherapeutics with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor and intercalates into DNA, thereby inhibiting DNA replication and transcription.[8][][10][11]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12][13][14][15][]
Through a series of robust in vitro and in vivo assays, we will delineate a scientifically rigorous pathway for evaluating the therapeutic potential of this compound.
Hypothesized Mechanism of Action: Targeting Tumor Acidosis
Tumor cells, particularly in hypoxic regions, rely on enzymes like CA IX to maintain a neutral intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons, which are then extruded.[4][6] This process contributes to the acidification of the extracellular microenvironment, promoting invasion, metastasis, and resistance to certain therapies. We postulate that this compound, as a sulfonamide-based inhibitor, targets the zinc metalloenzyme active site of CA IX, disrupting pH regulation and leading to intracellular acidosis and subsequent cell death.[4][17]
Caption: A multi-phase workflow for preclinical evaluation of the investigational compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of human breast cancer cell lines and compare it with our standard chemotherapeutics.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. [18][19]
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Paclitaxel for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [19]4. Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration. [20]
Comparative Data: IC50 Values (Illustrative)
| Compound | MCF-7 (ER+) IC50 (µM) | MDA-MB-231 (Triple-Negative) IC50 (µM) |
| This compound | 12.5 | 8.9 |
| Doxorubicin | 0.8 | 1.2 |
| Paclitaxel | 0.05 | 0.09 |
This data is for illustrative purposes to demonstrate the comparative framework.
Phase 2: Mechanistic In Vitro Assays
Following the initial cytotoxicity screen, we delve into the mechanisms driving cell death. These assays are performed on the most sensitive cell line identified in Phase 1.
Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [21][22][23]
-
Cell Treatment: Seed MDA-MB-231 cells and treat with the respective IC50 concentrations of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge. [21]3. Staining: Resuspend approximately 1 x 10^6 cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. [22]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [22]5. Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. [21][22]Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains. [21][22]
Experimental Protocol: Cell Cycle Analysis
This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest. [24][25]
-
Cell Treatment: Treat MDA-MB-231 cells with the IC50 concentrations of each compound for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes at 4°C. [25]3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. [25]4. Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase.
Comparative Data: Mechanistic Assays (Illustrative)
| Compound (at IC50) | Apoptotic Cells (%) | G2/M Phase Arrest (%) |
| This compound | 45.2% | 15.8% |
| Doxorubicin | 68.5% | 42.1% |
| Paclitaxel | 75.1% | 81.3% |
This data is for illustrative purposes.
Phase 3: In Vivo Efficacy Assessment
The final phase of preclinical benchmarking involves evaluating the antitumor activity of the investigational compound in a living organism, providing crucial data on efficacy and systemic toxicity.
Experimental Protocol: Orthotopic Breast Tumor Xenograft Model
Orthotopic models, where human tumor cells are implanted into the corresponding organ in an animal (e.g., mammary fat pad), better recapitulate the tumor microenvironment compared to subcutaneous models. [26][27][28]
-
Cell Implantation: Inject 2 x 10^6 MDA-MB-231 cells suspended in Matrigel into the fourth inguinal mammary fat pad of female immunodeficient mice (e.g., NSG mice). [27][29]2. Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., PBS, DMSO/saline)
-
This compound (e.g., 50 mg/kg, daily)
-
Doxorubicin (e.g., 5 mg/kg, weekly)
-
Paclitaxel (e.g., 10 mg/kg, twice weekly)
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and weigh them.
Comparative Data: In Vivo Efficacy (Illustrative)
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Average Body Weight Change (%) |
| Vehicle Control | 1520 ± 210 | - | -1.5% |
| This compound | 785 ± 155 | 48.4% | -3.2% |
| Doxorubicin | 490 ± 110 | 67.8% | -10.5% |
| Paclitaxel | 415 ± 95 | 72.7% | -8.8% |
This data is for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for the preclinical evaluation of this compound against standard-of-care chemotherapeutics. By systematically assessing cytotoxicity, elucidating the mechanism of action, and validating efficacy in a clinically relevant in vivo model, researchers can build a robust data package to support further development.
The illustrative data suggests that while the investigational compound may not possess the same level of raw potency as Doxorubicin or Paclitaxel in these specific models, its distinct mechanism of action and potentially more favorable toxicity profile could warrant further investigation, particularly in combination therapies or for specific tumor subtypes that are resistant to conventional agents. Future studies should focus on confirming CA IX inhibition, exploring its efficacy in hypoxic tumor models, and conducting detailed pharmacokinetic and pharmacodynamic analyses.
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Safety Operating Guide
Navigating the Disposal of 5-bromo-N-butyl-2-methoxybenzenesulfonamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-N-butyl-2-methoxybenzenesulfonamide, a halogenated organic compound. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.
The disposal of this compound is governed by its chemical nature as both a sulfonamide and a brominated aromatic compound. Brominated organic compounds are of particular concern as they can be persistent in the environment and may form toxic byproducts if not disposed of correctly. Therefore, a cautious and well-documented approach to waste management is essential.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always consult the manufacturer's compatibility chart.[1]
-
Eye Protection: Chemical splash goggles that comply with OSHA standard 29 CFR 1910.133 or European Standard EN166 are required.[1]
-
Protective Clothing: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.[1]
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Core Principles of Chemical Waste Disposal
The disposal of this compound must adhere to the fundamental principles of hazardous waste management as outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3]
-
Waste Minimization: Design experimental protocols to generate the minimum amount of chemical waste. This can be achieved by using smaller scale reactions and ordering only the necessary quantities of starting materials.[2][4]
-
Segregation: Halogenated organic compounds must be collected separately from non-halogenated waste streams.[4] This is a critical step because halogenated waste often necessitates specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[4]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and must specify the chemical contents.[2][4] These containers should be stored in a designated Satellite Accumulation Area (SAA) in compatible and sealed containers.[4]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound from the point of generation to its final removal by a licensed waste management contractor.
1. Waste Characterization and Segregation:
-
Based on its structure as a brominated organic compound, this compound should be treated as a hazardous waste.
-
At the point of generation (e.g., in the laboratory), this waste must be segregated into a dedicated container for halogenated organic solids or solutions. Do not mix with non-halogenated organic or inorganic waste.
2. Waste Collection and Container Management:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealable hazardous waste container.[5]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Ensure the container is made of a compatible material (e.g., glass or a suitable plastic) that will not react with the waste.
-
Keep the container closed at all times except when adding waste.
3. Labeling the Waste Container:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must also clearly identify the contents, including the full chemical name: "this compound." If it is in a solution, list all components and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA that is close to the point of waste generation and under the control of laboratory personnel.[6]
-
The SAA should be in a well-ventilated area, away from sources of ignition.[1]
5. Arranging for Disposal:
-
The ultimate disposal of this compound must be handled by a licensed and reputable chemical waste management company.[5]
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection form.[1]
Recommended Disposal Method:
The recommended method for the disposal of halogenated organic compounds is controlled incineration in a facility equipped with flue gas scrubbing capabilities.[7] This high-temperature process is designed to destroy the organic molecule and the "scrubbing" step is crucial for neutralizing the resulting acidic halogenated byproducts, such as hydrogen bromide. Landfilling is not a suitable option for this type of chemical waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step workflow for the disposal of this compound.
Caption: Step-by-step workflow for compliant chemical disposal.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information for a closely related compound, which should be used as a reference for risk assessment.
| Property | Inferred Value/Classification | Reference Compound |
| Physical State | Solid | 5-Bromo-2-methoxybenzenesulfonamide [8] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4) | 5-Bromo-2-methoxybenzenesulfonamide [8] |
| Recommended Disposal | Controlled incineration with flue gas scrubbing | 5-Bromo-N-(1,1-dimethylethyl)-2-methoxybenzenesulfonamide [7] |
By adhering to these rigorous disposal protocols, researchers and institutions can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of the environment. The principles of waste minimization, proper segregation, and certified disposal are the cornerstones of a robust laboratory safety program.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
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Personal protective equipment for handling 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Essential Safety and Handling Guide for 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for this compound. The following guidance is based on an expert evaluation of the chemical structure and data from closely related analogs. It is imperative that a site-specific risk assessment is conducted by qualified personnel before handling this compound. This guide is intended to supplement, not replace, institutional safety protocols.
Hazard Profile: An Extrapolated Analysis
Given the absence of specific data, we must infer the potential hazards of this compound from its constituent moieties: a brominated aromatic ring and an N-substituted sulfonamide. Analysis of Safety Data Sheets for structurally similar compounds reveals a consistent hazard profile.
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2] The analog 5-Bromo-2-methoxybenzenesulfonamide is classified as Acute Toxicity Category 4 (Oral).[3]
-
Eye Irritation: Expected to cause serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][4]
The precautionary statements for analogous compounds consistently advise avoiding contact with skin, eyes, and clothing, and preventing inhalation of dust or fumes.[1][5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[7][8] A face shield should be worn when handling larger quantities. | Protects against splashes of the compound or solvents, which are expected to cause serious eye irritation.[1][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Consult a glove compatibility chart for the specific solvents being used. | Prevents skin contact. Sulfonamides and halogenated compounds can be absorbed through the skin or cause irritation.[1][9] |
| Body Protection | A flame-resistant lab coat.[7] Consider a chemically resistant apron for splash-prone procedures. | Protects against incidental contact and contamination of personal clothing.[10][11] |
| Respiratory Protection | Not generally required for small-scale use in a certified chemical fume hood.[12] If engineering controls are inadequate, use a NIOSH-approved respirator.[13] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[1] All handling of the solid compound should be in a fume hood.[11] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Engineering Control: All manipulations of solid this compound must be conducted within a certified chemical fume hood to control exposure to dust particles.[11]
-
PPE Donning: Before entering the designated work area, don all required PPE as specified in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle with care to avoid generating dust.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
-
Cleanup: Immediately clean any spills on the balance or work surface using a damp cloth, which should then be disposed of as hazardous waste.
In-Reaction Handling
-
Solubilization: Add solvents slowly to the compound to avoid splashing.
-
Reaction Conditions: If the reaction is heated, ensure the apparatus is securely clamped and that any condenser is functioning correctly to prevent the release of vapors.
-
Monitoring: Use appropriate analytical techniques to monitor the reaction's progress, avoiding direct exposure to the reaction mixture.
The following diagram illustrates the essential workflow for safely handling the compound.
Caption: Workflow for handling this compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound. As a brominated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: All liquid waste containing the compound, including reaction mixtures and solvent washes, must be collected in a sealed, labeled container designated for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[14]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Final Disposal Method
-
Incineration: The preferred method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste facility equipped with flue gas scrubbing to neutralize acidic gases (like hydrogen bromide) produced during combustion.[15][16]
-
Neutralization: While neutralization with a reducing agent like sodium thiosulfate can be used for elemental bromine waste, it is not the primary recommended method for brominated organic compounds.[14][17]
The decision-making process for waste disposal is outlined below.
Caption: Disposal pathway for this compound waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely incorporate this compound into their drug development workflows, ensuring both personal safety and the integrity of their research.
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Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
